5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVAVQMVAYUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651265 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-16-9 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid, is a halogenated and trifluoromethylated pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry and agrochemical synthesis.[1][2] Its unique trifunctional architecture—comprising a reactive bromine atom, a versatile carboxylic acid handle, and an electron-withdrawing trifluoromethyl group—renders it an invaluable synthon for accessing complex molecular scaffolds. The strategic placement of these functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the construction of novel compounds with significant biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical insights for laboratory-scale and drug discovery research.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting. This compound is a solid at room temperature with a relatively high melting point.[3] It exhibits limited solubility in water but is soluble in various organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 749875-16-9 | [1] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |
| Molecular Weight | 270.01 g/mol | [3] |
| Melting Point | 215-218 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [2] |
| Storage | Store at 2-8 °C under dry conditions. | [1] |
Safety and Handling:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[4]
Chemical Structure and Identification
The structural features of this compound are key to its reactivity and utility.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Disclaimer: This protocol is based on established chemical principles for similar transformations and should be adapted and optimized by a qualified chemist.
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
Carboxylation: Crush a sufficient amount of dry ice into a fine powder and add it portion-wise to the reaction mixture at -78 °C. A significant exotherm may be observed. Allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Work-up and Isolation: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of this compound provides three distinct points for chemical modification, making it a highly versatile building block.
Sources
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid molecular weight
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, derived from the trifluoromethyl group and the pyridine ring, combined with its versatile reactive handles—a carboxylic acid and a bromine atom—make it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. We offer field-proven insights into its handling and present a detailed experimental protocol for its common transformations, underscoring its utility for drug discovery professionals.
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of characteristics.[1]
This compound (also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid) represents a particularly strategic embodiment of this scaffold.[2] It provides three distinct points for chemical modification: the carboxylic acid group, the bromo substituent, and the pyridine ring itself. This trifecta of reactivity allows for the systematic and diverse elaboration of the core structure, enabling chemists to explore vast chemical space in the pursuit of novel bioactive compounds. This guide serves as a technical primer for researchers aiming to leverage the unique potential of this versatile intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 270.01 g/mol | [3][4] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [3][5] |
| CAS Number | 749875-16-9 | [2][3][5] |
| Melting Point | 215-218 °C | [3] |
| Appearance | Solid | [6] |
| Density | 1.863 g/cm³ | [5] |
| Boiling Point | 371.6 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[7] | [7] |
| SMILES | OC(=O)c1cc(ncc1Br)C(F)(F)F | [5] |
Synthesis, Reactivity, and Mechanistic Rationale
The utility of this compound stems from its predictable and versatile reactivity at two primary sites: the carboxylic acid at the C4 position and the bromine atom at the C5 position.
Synthesis of the Core Scaffold
While multiple proprietary methods exist, a common academic approach to creating the substituted pyridine core involves the regioselective functionalization of a simpler pyridine precursor. For instance, a related precursor, 5-Bromo-2-(trifluoromethyl)pyridine, can undergo regioselective C-4 deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice) to install the carboxylic acid group.[6]
Causality of Reagent Choice:
-
LDA: A strong, non-nucleophilic base is required to deprotonate the C4 position, which is activated by the electron-withdrawing trifluoromethyl group at C2 and the pyridine nitrogen. Weaker bases would be ineffective.
-
Carbon Dioxide: Serves as an efficient electrophile to carboxylate the C4 anion, forming the desired carboxylic acid upon acidic workup.
Key Reactive Sites for Derivatization
The true power of this molecule lies in its capacity as a versatile scaffold. The diagram below illustrates the two primary handles for chemical elaboration.
Caption: Primary reactive sites and common synthetic transformations.
-
The Carboxylic Acid (C4): This group is the primary site for building out molecular complexity, most commonly through amide bond formation. This allows for the introduction of a vast array of amine-containing fragments, which is a foundational strategy in drug discovery for modulating target interactions and physicochemical properties.
-
The Bromine Atom (C5): The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new aryl, heteroaryl, alkyl, or amino groups at this position, dramatically altering the steric and electronic profile of the molecule.
Applications in Drug Discovery
This scaffold is a recurring motif in modern pharmaceutical research, serving as a key intermediate in the synthesis of inhibitors and modulators for various biological targets.[2][7]
-
Enzyme Inhibitors: It has been incorporated into the synthesis of novel imidazopyrimidines designed as inhibitors of Embryonic Ectoderm Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2) implicated in certain cancers.[2] It is also a precursor for pyrazolopyrimidine derivatives that act as MALT1 inhibitors, which are being investigated for treating lymphomas.[2]
-
Ion Channel Modulators: The scaffold is used in the preparation of (hetero)aromatic carboxamides that modulate sodium channels, a critical target class for treating pain and neurological disorders.[2]
-
Receptor Antagonists: It has been used in the development of benzenesulfonylamide derivatives that function as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor.[8]
-
CETP Inhibitors: The compound is a building block for tetrahydropyrrolooxazolidinones, which have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for managing cholesterol levels.[2]
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol details a robust and reliable method for converting the carboxylic acid into an amide, a cornerstone transformation for this molecule. This two-step process proceeds through a highly reactive acyl chloride intermediate.
Self-Validation: The success of each step is validated by thin-layer chromatography (TLC), and the final product's identity and purity are confirmed by analytical characterization (e.g., LC-MS, NMR).
Caption: Workflow for the synthesis of an amide derivative.
Step 1: Formation of the Acyl Chloride Intermediate
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent: Suspend the starting material in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (SOCl₂, ~2.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Thionyl chloride and oxalyl chloride are excellent reagents for converting carboxylic acids to highly reactive acyl chlorides. The reaction with oxalyl chloride is catalyzed by DMF via the formation of the Vilsmeier reagent.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC (a new, less polar spot should appear for the acyl chloride, though it is often not isolated).
-
Isolation: Remove the excess solvent and reagent in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolution: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
Amine Addition: To this solution, add a primary or secondary amine (R¹R²NH, ~1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~2.0-3.0 eq) at 0 °C.
-
Causality: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC until the acyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as an irritant.[3] The Globally Harmonized System (GHS) classifications indicate it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some data also suggest it may be harmful if swallowed (H302).[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents, with the container tightly sealed to prevent moisture absorption.[2][7] Recommended storage is at 2-8 °C.[2][8]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery and materials science. Its well-defined reactive handles allow for predictable and versatile synthetic transformations, enabling the creation of diverse and complex molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block, paving the way for the next generation of advanced chemical entities.
References
- Frontier Specialty Chemicals. This compound. [Link]
- Chemical-Suppliers.com. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)-. [Link]
- PubChem. This compound. [Link]
- Frontier Specialty Chemicals.
- NCBI. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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- 2. This compound | [frontierspecialtychemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)- | CAS 749875-16-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 5-ブロモ-2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, its physicochemical properties, and its significant applications in the development of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the molecule's behavior.
Introduction: A Molecule of Strategic Importance
This compound, also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid, is a halogenated and trifluoromethylated pyridine derivative. Its strategic importance in drug discovery and agrochemical research stems from the unique combination of its structural features. The pyridine core is a prevalent scaffold in numerous biologically active compounds. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule due to its high lipophilicity and electron-withdrawing nature. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of further molecular complexity. Finally, the carboxylic acid group offers a versatile point for amide bond formation, esterification, or other modifications to modulate a compound's pharmacokinetic and pharmacodynamic properties.
This guide will provide the necessary details for the confident synthesis and application of this valuable chemical entity in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |
| Molecular Weight | 270.00 g/mol | [1] |
| CAS Number | 749875-16-9 | [2] |
| Appearance | White to off-white solid | General supplier information |
| Melting Point | 215-218 °C | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[4] | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | [1] |
| InChI Key | XNVAVQMVAYUTBA-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively and regioselectively achieved through the deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine at the C-4 position using a strong, non-nucleophilic base, followed by quenching the resulting lithiated intermediate with carbon dioxide. This method is a well-established strategy for the functionalization of pyridine rings.[5]
The choice of lithium diisopropylamide (LDA) as the base is critical. Its bulky nature sterically hinders nucleophilic attack at the pyridine ring, favoring proton abstraction. The electron-withdrawing trifluoromethyl group at the C-2 position and the inductive effect of the bromine at the C-5 position acidify the proton at C-4, making it the most susceptible to deprotonation.
Experimental Workflow
Sources
- 1. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: A Technical Guide
Introduction
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl and bromo substituents, coupled with the carboxylic acid functionality on a pyridine scaffold, offer a versatile platform for the development of complex molecular architectures. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable compound, designed for researchers and professionals in drug development and chemical synthesis.
Strategic Approaches to Synthesis
Two principal synthetic strategies emerge as the most logical and efficient for the preparation of this compound. The selection of a particular route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory.
-
Oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: This classical approach leverages the conversion of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent.
-
Directed ortho-Metalation and Carboxylation of 5-Bromo-2-(trifluoromethyl)pyridine: A more modern and regioselective method that involves the deprotonation at the C-4 position followed by quenching with an electrophile, in this case, carbon dioxide.
Pathway 1: Oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
This pathway is a robust and well-established method for the synthesis of aryl carboxylic acids. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, but the methyl group at the 4-position remains susceptible to oxidation.
Reaction Scheme
Caption: Oxidation of the methyl group to a carboxylic acid.
Causality of Experimental Choices
-
Starting Material: 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a commercially available starting material, making this route attractive from a procurement standpoint.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for the conversion of alkylarenes to carboxylic acids. The reaction proceeds through a series of manganese ester intermediates.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions to ensure sufficient reactivity of the stable pyridine derivative. The use of a co-solvent may be necessary if the starting material has low water solubility.
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | 1010422-51-1 | 240.02 |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 |
Procedure:
-
To a stirred solution of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in water, add potassium permanganate (3.0-4.0 eq) portion-wise.
-
The reaction mixture is heated to reflux (100-110 °C) and maintained for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration through a pad of celite.
-
The filtrate is washed with dichloromethane to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Trustworthiness and Self-Validation:
-
The disappearance of the starting material and the appearance of a more polar spot on the TLC plate corresponding to the carboxylic acid product validate the reaction's progress.
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product can also be compared to the literature value (215-218 °C).[3]
Pathway 2: Directed ortho-Metalation and Carboxylation
This elegant and highly regioselective method is particularly useful for the functionalization of substituted aromatic and heteroaromatic rings. The trifluoromethyl group at the 2-position and the nitrogen atom of the pyridine ring direct the deprotonation to the C-4 position.
Reaction Scheme
Caption: Lithiation followed by carboxylation.
Causality of Experimental Choices
-
Starting Material: 5-Bromo-2-(trifluoromethyl)pyridine is a readily accessible starting material.
-
Deprotonating Agent: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for the deprotonation of pyridines. Its bulky nature minimizes the risk of nucleophilic attack on the pyridine ring.
-
Reaction Conditions: The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to ensure high regioselectivity. Anhydrous conditions are crucial as organolithium reagents are highly reactive towards water.
-
Electrophile: Solid carbon dioxide (dry ice) serves as the electrophile for the carboxylation step.
Experimental Protocol: Lithiation and Carboxylation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | 225.99 |
| Diisopropylamine | 108-18-9 | 101.19 |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Carbon Dioxide (CO₂), solid (dry ice) | 124-38-9 | 44.01 |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 |
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise at -78 °C. The mixture is stirred for 30 minutes at this temperature to generate LDA.
-
A solution of 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1-2 hours at -78 °C.
-
The reaction is quenched by the addition of an excess of crushed dry ice. The mixture is allowed to warm to room temperature overnight.
-
The reaction is then quenched with 1M hydrochloric acid and extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Trustworthiness and Self-Validation:
-
Successful lithiation can be inferred by quenching a small aliquot of the reaction mixture with D₂O and observing deuterium incorporation at the C-4 position by ¹H NMR and mass spectrometry.
-
The final product's identity and purity should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing its melting point to the known value.
Conclusion
Both the oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine and the directed ortho-metalation of 5-Bromo-2-(trifluoromethyl)pyridine represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will be dictated by factors such as starting material availability, scalability, and the specific expertise of the research team. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.
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physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid
Abstract
This compound is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1][2] Its unique structural features—a pyridine core, an electron-withdrawing trifluoromethyl group, a reactive bromine atom, and a carboxylic acid moiety—make it a valuable synthon in the fields of medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The information presented is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for its effective application in research and development.
Chemical Identity and Structure
The foundation of understanding any chemical compound lies in its precise identification and molecular structure. The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity, polarity, acidity, and overall physical properties.
| Identifier | Data | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-bromo-2-(trifluoromethyl)isonicotinic acid | [2][4] |
| CAS Number | 749875-16-9 | [5][6] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4][5] |
| Molecular Weight | 270.01 g/mol | [4][5] |
| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | [4] |
| InChIKey | XNVAVQMVAYUTBA-UHFFFAOYSA-N | [4] |
The structure combines a polar carboxylic acid group, capable of hydrogen bonding and deprotonation, with a lipophilic trifluoromethyl group and a reactive bromine atom on an aromatic pyridine scaffold. This amalgamation of functionalities is key to its utility in synthesizing diverse molecular architectures, particularly in the pharmaceutical industry.[2][7]
Core Physicochemical Properties
A summary of the key physicochemical data provides a high-level overview for quick assessment and comparison. These values are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value / Description | Source(s) |
| Physical Form | Solid | |
| Melting Point | 215-218 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents. | [1][8] |
| pKa | Data not readily available in cited literature; predicted to be acidic. |
Detailed Analysis of Physicochemical Properties
Melting Point
The compound exhibits a high melting point of 215-218 °C, which is indicative of a stable crystalline lattice structure.[5] This thermal stability can be attributed to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar C-F and C-Br bonds. This high melting point suggests that the compound is a crystalline solid at room temperature and requires significant energy to transition into the liquid phase.
Solubility Profile
The solubility of a compound is paramount in drug discovery for absorption and formulation, and in synthesis for reaction and purification. This compound is described as being slightly soluble in water but soluble in various organic solvents.[1][8]
-
Aqueous Solubility: The limited water solubility is a result of the molecule's dual nature. While the carboxylic acid group is polar and can engage in hydrogen bonding with water, the large, hydrophobic trifluoromethyl group and the pyridine ring itself reduce overall aqueous solubility.
-
Organic Solubility: Its solubility in organic solvents is expected to be significantly better, particularly in polar aprotic solvents like DMSO and DMF, which can solvate both the polar and nonpolar regions of the molecule. This property is advantageous for its use in organic synthesis.
Acidity and pKa
The carboxylic acid group (-COOH) is the primary acidic functional group in the molecule. The acidity of this group is significantly influenced by the electron-withdrawing effects of both the trifluoromethyl (-CF₃) group and the inherent electron-deficient nature of the pyridine ring. These groups stabilize the conjugate base (carboxylate anion) through induction, thereby increasing the acidity (lowering the pKa) compared to a simple benzoic acid. While an experimental pKa value is not available in the provided search results, it is expected to be a relatively strong carboxylic acid. For context, the predicted pKa of a structurally similar isomer, 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 2.46.[9]
Synthesis and Application Context
Synthetic Route
A common method for synthesizing this compound involves the regioselective functionalization of a pyridine precursor. Specifically, it can be prepared through the C-4 deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂). This method highlights the compound's role as a derivatized product from a simpler building block.
Relevance in Drug Discovery and Agrochemicals
This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties are not just academic; they are critical for its utility. For example, the reactive bromine atom allows for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity, while the carboxylic acid serves as a handle for amide bond formation. Patents have cited this molecule in the synthesis of potential therapeutics, including MALT1 inhibitors and CETP inhibitors, underscoring its importance in the development of new medicines.[2][7]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][6][10]
-
Recommended Precautions: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11]
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed to prevent moisture uptake.[1][2][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these may lead to vigorous or uncontrolled reactions.[1][6]
Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical properties. They are designed to be self-validating by incorporating calibration and control steps.
Visualization of Characterization Workflow
Caption: General workflow for the physicochemical characterization of a chemical intermediate.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the solid and dissolved states of the compound.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.
Protocol: pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a reliable method for determining the pKa of acidic or basic functional groups by monitoring pH changes during neutralization.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) to ensure accurate measurements.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest section of the titration curve.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyridine core, a carboxylic acid group, a bromine atom, and a trifluoromethyl group, make it a valuable building block for the synthesis of novel pharmaceutical compounds. Understanding the solubility of this compound is paramount for its effective use in research and development, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacological studies.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will delve into its expected solubility behavior based on its physicochemical properties and data from analogous structures. Furthermore, it will provide detailed, field-proven experimental protocols for researchers to determine its solubility in various solvents, ensuring scientific integrity and reproducibility.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₃BrF₃NO₂ | PubChem[1] |
| Molecular Weight | 270.01 g/mol | PubChem[1] |
| Appearance | Off-white to yellow solid | Fisher Scientific[2] |
| Melting Point | 235 - 238 °C | Fisher Scientific |
| pKa (Predicted) | Not available | |
| LogP (Predicted) | 1.83 | PubChem[1] |
The presence of both a hydrophilic carboxylic acid group and a lipophilic trifluoromethyl group, along with the pyridine ring and bromine atom, suggests a complex solubility profile. The predicted LogP value of 1.83 indicates a moderate lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents.[1]
Qualitative Solubility
Based on available information from chemical suppliers, the qualitative solubility of this compound is as follows:
The slight solubility in water is expected due to the presence of the polar carboxylic acid group capable of hydrogen bonding. However, the overall lipophilicity of the molecule, enhanced by the trifluoromethyl and bromo substituents, limits its aqueous solubility. The general solubility in organic solvents is consistent with its predicted LogP value.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which can influence its solubility in aqueous solutions.
-
Carboxylic Acid Group: This functional group is capable of both donating and accepting hydrogen bonds, contributing to its solubility in polar protic solvents like water and alcohols. The acidity of the carboxylic acid (pKa) is a critical determinant of its solubility in aqueous solutions of varying pH. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion.
-
Trifluoromethyl Group: The CF₃ group is highly lipophilic and electron-withdrawing.[4] Its presence significantly increases the overall lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents and decreasing aqueous solubility.[4]
-
Bromine Atom: The bromo substituent also contributes to the lipophilicity of the molecule, further influencing its solubility profile.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the thermodynamic solubility of this compound.
I. Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Add a precise volume of the desired solvent (e.g., 1 mL of water, ethanol, or other organic solvents).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
II. Analytical Methods for Concentration Determination
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for quantifying the concentration of dissolved compounds.
Principle: The diluted sample is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV detector. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan).
-
Column Temperature: 25 °C
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform a series of dilutions to prepare at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).
B. UV-Vis Spectrophotometry
For a more rapid, though potentially less specific, determination, UV-Vis spectrophotometry can be used.
Principle: The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax). The concentration is calculated using a calibration curve prepared with standards of known concentrations.
Procedure:
-
Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Measure Sample Absorbance:
-
Measure the absorbance of the appropriately diluted saturated solution at the λmax.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original solubility, accounting for the dilution factor.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[5]
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[3]
Conclusion
References
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- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
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- ResearchGate. Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures. [Link]
- MDPI.
- PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Frontier Specialty Chemicals. This compound. [Link]
- Semantic Scholar. Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate. Reaction of Pyridine Bases with Carboxylic Acids in Benzene. [Link]
- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)
- OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
- UNT Digital Library.
- Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
- Changzhou Hualing Chemical Co., Ltd. This compound. [Link]
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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
This guide provides an in-depth technical analysis of the spectroscopic data for 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, a crucial building block in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] Understanding the spectroscopic signature of this compound is paramount for researchers and drug development professionals to ensure material quality, confirm structural integrity, and monitor reaction progress. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both practical experimental protocols and detailed interpretation of the results.
Introduction
This compound (CAS No. 749875-16-9) is a substituted pyridine derivative. Its structural features, including a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety, make it a versatile intermediate in medicinal chemistry. The precise characterization of this molecule is the foundation of its reliable use in complex synthetic pathways. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and purity of this compound.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The following sections will break down the expected and observed data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range (0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C and potential long relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-dimensional fluorine spectrum.
-
¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (e.g., to residual solvent peaks for ¹H and ¹³C).
Data Summary and Interpretation
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.9 | Singlet | H-3 |
| ~8.7 | Singlet | H-6 | |
| >10 | Broad Singlet | COOH | |
| ¹³C | ~165 | Singlet | C OOH |
| ~152 (q, JCF ≈ 35 Hz) | Quartet | C -CF₃ | |
| ~149 | Singlet | C -6 | |
| ~140 | Singlet | C -4 | |
| ~125 | Singlet | C -Br | |
| ~122 | Singlet | C -3 | |
| ~120 (q, JCF ≈ 275 Hz) | Quartet | C F₃ | |
| ¹⁹F | ~ -62 | Singlet | F ₃C |
Interpretation Rationale:
-
¹H NMR: The two protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons. The carboxylic acid proton will be a broad singlet and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will be a quartet with a large coupling constant. The other aromatic carbons will appear as singlets.
-
¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Objective: To identify the characteristic vibrational frequencies of the functional groups.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Data Summary and Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring |
| 1300-1100 | C-F stretches | Trifluoromethyl |
| ~1200 | C-O stretch | Carboxylic Acid |
| Below 800 | C-Br stretch | Bromo group |
Interpretation Rationale:
The IR spectrum will be dominated by a broad absorption band in the high-frequency region due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1470 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and isotopic pattern of the compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.
Data Summary and Interpretation
The calculated molecular weight of C₇H₃BrF₃NO₂ is approximately 270.00 g/mol .[1]
| m/z (relative abundance) | Ion | Interpretation |
| ~269, ~271 (1:1 ratio) | [M-H]⁻ | Deprotonated molecular ion. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the key diagnostic feature. |
| ~252, ~254 (1:1 ratio) | [M-H-OH]⁻ | Loss of a hydroxyl radical from the molecular ion. |
| ~224, ~226 (1:1 ratio) | [M-H-COOH]⁻ | Loss of the carboxyl group. |
Interpretation Rationale:
The most crucial observation in the mass spectrum will be the presence of a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The observation of this isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.
Visualization of Spectroscopic-Structural Correlations
The following diagram illustrates the relationship between the different parts of the this compound molecule and their corresponding spectroscopic signals.
Sources
A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Sourcing, Synthesis, and Application in Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl group, with its unique electronic properties and metabolic stability, and the pyridine scaffold, a privileged structure in numerous pharmaceuticals, are a powerful combination. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 749875-16-9) has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and the electron-withdrawing trifluoromethyl group which influences the reactivity and physicochemical properties of the entire molecule.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this key intermediate, from its commercial availability and synthesis to its application in the development of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 749875-16-9 | [3][4] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [3][4] |
| Molecular Weight | 270.01 g/mol | [4][5] |
| Melting Point | 215-218 °C | [5] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Recommended storage temperature: 2-8 °C. | [2][7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the bromine, trifluoromethyl, and carboxylic acid groups.
-
¹⁹F NMR: A singlet is expected for the -CF₃ group.[8]
-
¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). The exact mass should correspond to the calculated value of 268.92993 Da.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-C and C-N stretching vibrations characteristic of the pyridine ring.
Synthesis of this compound: A Regioselective Approach
The synthesis of this compound is elegantly achieved through a regioselective deprotonation of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide. This method, highlighted in the literature, takes advantage of the directing effects of the substituents on the pyridine ring to achieve carboxylation at the desired C4 position.[9]
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in several portions. The color of the reaction mixture will likely change upon addition. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.
Commercial Availability
For research and development purposes, this compound is available from several reputable chemical suppliers. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Thermo Scientific Chemicals (Alfa Aesar) | AAH3231603 | 95% | 250 mg, 1 g |
| Frontier Specialty Chemicals | B13882 | >98% | 1 g and larger |
| Matrix Scientific | 026763 | Not specified | Inquire for availability |
Applications in Drug Discovery: A Versatile Scaffold
The unique arrangement of functional groups in this compound makes it a powerful building block for constructing complex drug candidates. The carboxylic acid serves as a handle for amide coupling, while the bromo substituent is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Key Therapeutic Targets:
-
CETP Inhibitors: This building block has been utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for their potential to raise HDL cholesterol levels.[10][11][12]
-
MALT1 Inhibitors: It is a key component in the synthesis of pyrazolopyrimidine derivatives that act as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a target in certain types of lymphoma.[2]
-
EED Inhibitors: The scaffold is used to prepare imidazopyrimidines as inhibitors of Embryonic Ectoderm Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2), which is a target in oncology.[1]
-
GnRH Receptor Antagonists: It has been incorporated into benzenesulfonylamide and benzenecarboxamide derivatives as Gonadotropin-Releasing Hormone (GnRH) receptor antagonists for use in hormone-dependent diseases.[13]
-
Dual NK1 Antagonists and SERT Inhibitors: The compound has been used in the design of agents with dual activity against the Neurokinin 1 (NK1) receptor and the Serotonin Transporter (SERT), which are targets for depression and other CNS disorders.[2]
Illustrative Synthetic Pathway in Drug Discovery
Caption: A common synthetic strategy employing the title compound in drug discovery.
Exemplary Protocols for Downstream Reactions
Protocol 1: Amide Coupling
This protocol describes a typical amide bond formation using the carboxylic acid functionality.
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of the bromo-substituent in a palladium-catalyzed cross-coupling reaction.
Materials:
-
Amide derivative of this compound
-
Aryl or heteroaryl boronic acid/ester (R-B(OR)₂)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the bromo-pyridine substrate (1.0 eq), the boronic acid/ester (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and the 2M aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] It may cause skin and serious eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering multiple points for diversification and the introduction of key pharmacophoric features. Its commercial availability, coupled with a well-established synthetic route, makes it an accessible and valuable tool for drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in the synthesis of the next generation of therapeutics.
References
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- Liu, S., et al. (2012). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors. Journal of Biological Chemistry, 287(44), 37321–37329. [Link]
- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)
- PubChem. This compound. [Link]
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- ResearchGate.
- DeNinno, M. P., et al. (2015). Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. ACS Medicinal Chemistry Letters, 6(8), 903–908. [Link]
- ResearchGate. CETP inhibitor pharmacophore model with (A) 8f and (B) 8g.
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purity analysis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
An In-depth Technical Guide to the Purity Analysis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of advanced pharmaceutical compounds, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a trifluoromethyl group, a bromine atom, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for building complex target molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control metric; it is a fundamental requirement for the safety, efficacy, and consistency of the final product.[3][4]
The presence of unwanted organic, inorganic, or residual solvent impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the end product.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[5] This guide provides a comprehensive, field-proven framework for the , grounded in authoritative standards and first-principle scientific reasoning. It is designed for researchers, analytical scientists, and drug development professionals tasked with ensuring this critical intermediate meets the highest standards of quality.
Strategic Impurity Profiling: Anticipating the Unknown
Impurity profiling is the systematic identification, characterization, and quantification of all potential impurities within a drug substance.[5][6] A robust strategy begins not in the lab, but with a theoretical assessment of where impurities might originate. For this compound, potential impurities can be classified into several categories:
-
Organic Impurities: These are the most common and include starting materials, by-products from the synthetic route, intermediates, and degradation products.[4] For instance, incomplete carboxylation of a precursor like 5-bromo-2-(trifluoromethyl)pyridine could leave it as a residual impurity.[7] Isomeric impurities, which have the same chemical formula but different structures, are also a key concern.
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[4]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.[4]
A comprehensive analytical approach must be capable of separating, detecting, and quantifying all these potential species. The workflow below illustrates a typical pathway for comprehensive purity analysis.
Caption: A comprehensive workflow for the purity analysis of a pharmaceutical intermediate.
Core Analytical Technique I: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high-resolution separation and precise quantification of the main component and its organic impurities.[4][5] A "stability-indicating" HPLC method is one that can separate the drug substance from its degradation products, ensuring that the assay is a true measure of the intact compound.[8]
Causality Behind Method Development Choices
-
Column Chemistry: A reversed-phase C18 column is the logical starting point. The pyridine ring and trifluoromethyl group provide sufficient hydrophobicity to retain the molecule, allowing for separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is typically required to separate impurities with a wide range of polarities. The carboxylic acid group (pKa ~2-4) necessitates the addition of an acid modifier like 0.1% formic or phosphoric acid to the mobile phase. This suppresses the ionization of the carboxyl group, ensuring a single, well-defined chromatographic peak and improving peak shape.
-
Detector: A UV detector is suitable as the pyridine ring is a chromophore. Detection at a wavelength around 254 nm or at the molecule's absorbance maximum provides excellent sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.
Experimental Protocol: Stability-Indicating HPLC Method
-
System Preparation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm, with full spectrum acquisition from 200-400 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Analysis: Inject the sample and a blank (diluent). Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.
Method Validation (per ICH Q2(R2) Guidelines)
Any method used for purity analysis must be validated to prove it is fit for purpose.[9][10][11] This involves a systematic evaluation of key performance parameters.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (via PDA) must pass. Degradant peaks from forced degradation studies must be resolved from the main peak. |
| Linearity | To show a direct correlation between concentration and detector response.[10] | R² ≥ 0.999 over a range (e.g., 0.1 to 1.5 µg/mL for impurities). |
| Accuracy | To demonstrate the closeness of the results to the true value.[10] | Recovery of spiked known impurities should be between 80.0% and 120.0%. |
| Precision | To measure the method's repeatability and intermediate precision. | RSD ≤ 5.0% for impurity quantification at the reporting limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio > 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak resolution and quantification should remain acceptable with minor changes in flow rate, pH, or temperature. |
Core Analytical Technique II: Mass Spectrometry (MS)
When coupled with HPLC (LC-MS), mass spectrometry is the definitive tool for identifying unknown impurities. It provides the molecular weight of a compound, which is a critical piece of structural information.
Mechanistic Insights
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule. In negative ion mode (ESI-), the acidic proton of the carboxylic acid is easily lost, forming the deprotonated molecule [M-H]⁻. This provides a clear signal for the molecular weight.
-
The Bromine Isotope Pattern: A key diagnostic feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[12] This results in a characteristic "doublet" peak in the mass spectrum for any bromine-containing ion, where two peaks of almost equal intensity are separated by 2 m/z units (e.g., M and M+2).[13] This signature is an unmistakable confirmation of the presence of one bromine atom in the molecule or fragment.[14][15]
Caption: Decision tree for impurity identification using the characteristic bromine isotope pattern in MS.
Core Analytical Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and is invaluable for confirming the identity of the main component and for characterizing impurities, particularly isomers that may not be separable by HPLC.
-
¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns confirm the substitution pattern. The acidic proton of the carboxyl group may be visible as a broad singlet, though it often exchanges with residual water in the solvent.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly useful for this molecule. The trifluoromethyl (CF₃) group will give a sharp singlet in the ¹⁹F NMR spectrum, providing a clean signal for identity confirmation and quantification.
Quantitative NMR (qNMR) can be used to determine the absolute purity of the material by integrating the signals of the analyte against a certified internal standard of known purity and concentration.
Forced Degradation Studies: Proving Method Specificity
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[16][17] Its primary purpose is to generate potential degradation products to prove the analytical method is "stability-indicating."[8] The industry-accepted target is to achieve 5-20% degradation of the active ingredient.[17]
Protocol for Forced Degradation
-
Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80 °C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose the solid powder to 105 °C for 24 hours.
-
Photolytic: Expose the solution to light in a photostability chamber (per ICH Q1B guidelines).
-
-
Analysis: After exposure, neutralize the acidic and basic samples if necessary, then dilute all samples to the target concentration for the HPLC method and analyze.
-
Evaluation: The resulting chromatograms are examined to ensure that any degradation products are well-resolved from the parent peak, thus proving the method's specificity.
Conclusion: An Integrated Approach to Quality Assurance
The is a multi-faceted process that relies on an integrated suite of orthogonal analytical techniques. A high-resolution, stability-indicating HPLC method forms the foundation for separation and quantification. Mass spectrometry provides unequivocal molecular weight information and leverages the unique isotopic signature of bromine for confident impurity identification. NMR spectroscopy offers definitive structural confirmation and a powerful tool for quantifying isomeric impurities.
By grounding these experimental protocols in the robust framework of ICH validation guidelines and employing a logical, scientifically driven approach to impurity profiling, researchers and drug developers can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate. This commitment to analytical excellence is fundamental to the successful development of new medicines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Impurity Profiling. (2023). Simson Pharma.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline.
- Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Mass spectra of organic compounds containing bromine and chlorine. (n.d.). ACS Publications.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info.
- 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-Pyridinecarboxylic acid - Spectra. (n.d.). SpectraBase.
- Pyridine-3,4-dicarboxylic acid - 1H NMR - Spectrum. (n.d.). SpectraBase.
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- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn.
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- This compound, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
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- This compound. (n.d.). Frontier Specialty Chemicals.
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
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Methodological & Application
The Strategic Application of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Privileged Status of Fluorinated Pyridines in Drug Discovery
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, present in a significant portion of approved pharmaceuticals. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a "privileged" structure. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, has further elevated its status. The CF3 group is a powerful modulator of molecular properties; it enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can significantly enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[1][2]
This guide focuses on 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid , a trifunctional building block engineered for versatility in medicinal chemistry. The molecule's design offers three distinct points for chemical modification: a carboxylic acid for amide bond formation, a bromine atom for carbon-carbon and carbon-nitrogen cross-coupling reactions, and an electron-deficient trifluoromethylated pyridine core that influences the molecule's overall reactivity and pharmacological profile. This application note provides a technical overview and detailed protocols for leveraging this building block in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Strategic Advantages
The unique arrangement of functional groups in this compound provides a distinct set of advantages for drug development professionals.
| Property | Value / Description | Strategic Implication in Medicinal Chemistry |
| Molecular Formula | C₇H₃BrF₃NO₂ | A compact scaffold with multiple reactive handles.[3] |
| Molecular Weight | 270.00 g/mol | Low molecular weight allows for significant additions while adhering to Lipinski's Rule of Five.[3] |
| Reactivity Hubs | C4-Carboxylic Acid: Nucleophilic acyl substitution. | Primary site for building out molecular complexity via robust amide or ester linkages. |
| C5-Bromo: Palladium-catalyzed cross-coupling. | A versatile position for introducing aryl, heteroaryl, or alkyl groups to explore Structure-Activity Relationships (SAR). | |
| C2-CF₃ Group: Electron-withdrawing anchor. | Enhances metabolic stability, modulates pKa of the pyridine nitrogen, and serves as a bioisostere for other groups.[4][5] | |
| Solubility | Slightly soluble in water, soluble in organic solvents. | Compatible with a wide range of organic reaction conditions.[6] |
| Storage | Store at 2-8 °C under dry conditions. | Stable under recommended storage conditions for long-term use.[7] |
The electron-withdrawing nature of both the pyridine ring and the C2-trifluoromethyl group makes the C5-bromine atom an excellent substrate for palladium-catalyzed cross-coupling reactions by facilitating the initial oxidative addition step.[1] This electronic feature is a key element of its utility.
Core Synthetic Applications: A Trifecta of Reactions
This building block is primarily utilized through three high-yield, well-understood, and scalable reaction classes: Amide Bond Formation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Workflow for Utilizing the Building Block
The following diagram illustrates a typical synthetic workflow starting from this compound.
Caption: General workflow for derivatization.
Protocol 1: Amide Bond Formation via HATU Coupling
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. Due to the electron-deficient nature of the pyridine ring, the carboxylic acid of the title compound can be less nucleophilic than its benzene analogs. Therefore, a potent activating agent is recommended. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent, particularly for challenging substrates, minimizing side reactions and racemization.[8]
Causality and Experimental Choices:
-
Reagent Choice (HATU/DIPEA): HATU is chosen for its high efficiency in forming the activated O-acylisourea intermediate, which rapidly reacts with amines. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced without interfering with the coupling reaction. This combination is robust for electron-deficient carboxylic acids.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the starting materials, reagents, and intermediates effectively.
-
Temperature (Room Temp): The reaction is highly efficient and can typically be run at ambient temperature, simplifying the experimental setup.
Detailed Step-by-Step Protocol:
-
Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 eq., e.g., 270 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq., 1.1 mmol) to the solution, followed by DIPEA (3.0 eq., 523 µL, 3.0 mmol).
-
Activation: In a separate vial, dissolve HATU (1.2 eq., 456 mg, 1.2 mmol) in anhydrous DMF (2 mL) and add this solution dropwise to the main reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 5% aqueous LiCl (2 x 20 mL, to remove DMF), 1M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl moieties at the C5-position.[9][10] This is a critical step for exploring the SAR of the "right-hand" side of the molecule.
Causality and Experimental Choices:
-
Catalyst System (Pd(PPh₃)₄ or PdCl₂(dppf)): Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for a broad range of Suzuki couplings.[9] Alternatively, for more challenging couplings, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) offers greater stability and efficiency.
-
Base (K₂CO₃ or Cs₂CO₃): A base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a standard, cost-effective choice. For less reactive boronic acids, the more soluble and stronger base, cesium carbonate, can significantly improve yields.[1]
-
Solvent System (Dioxane/Water): A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk flask, add the amide or ester derivative of this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the substrate) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle of Suzuki coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C5-position.[3][6] This reaction is fundamental for synthesizing compounds where an amino linkage is key to biological activity, such as in many kinase inhibitors.
Causality and Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. It is paired with a bulky, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This ligand class is crucial for promoting the challenging reductive elimination step, especially with electron-deficient aryl bromides, leading to higher yields and broader substrate scope.[11][12]
-
Base (NaOt-Bu or K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is highly effective but moisture-sensitive.[12] Potassium phosphate is a milder alternative that can be effective in many cases.
-
Solvent (Toluene or Dioxane): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they effectively dissolve the reagents and do not interfere with the catalytic cycle. Rigorous degassing is mandatory.
Detailed Step-by-Step Protocol:
-
Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amide or ester derivative of this compound (1.0 eq.), the amine (1.2 eq.), and the base (NaOt-Bu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired C5-amino derivative.
Case Study: Synthesis of an EED Inhibitor Scaffold
Embryonic ectoderm development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2) and a validated target in oncology.[7] Potent inhibitors of the EED-H3K27me3 interaction have been developed, and many feature a substituted pyridine core. The title building block is an ideal starting material for such molecules.
The synthesis below is a representative route inspired by the structures of known EED inhibitors.[7]
-
Amide Coupling: this compound is first coupled with a chiral amine (e.g., (R)-1-phenylethanamine) using the HATU coupling protocol (Protocol 1) to form the corresponding chiral amide.
-
Suzuki Coupling: The resulting bromo-amide intermediate is then subjected to a Suzuki coupling (Protocol 2) with a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) to install the required aryl group at the C5 position.
This two-step sequence rapidly builds the core of a potent EED inhibitor, demonstrating the power and efficiency of using this trifunctional building block.
Synthetic Route to EED Inhibitor Core
A representative synthetic pathway leveraging the building block.
Caption: Two-step synthesis of an EED inhibitor core.
Conclusion
This compound is a powerful and highly versatile building block for modern medicinal chemistry. Its pre-installed trifluoromethyl group offers intrinsic metabolic and binding advantages, while the orthogonal reactivity of its carboxylic acid and bromo functionalities allows for controlled, stepwise elaboration into complex molecular architectures. The robust and scalable protocols detailed herein for amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with a reliable roadmap for unlocking the full potential of this strategic intermediate in the pursuit of novel therapeutics.
References
- Due-Hansen, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947.
- Garland, S., et al. (2021). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 12(7), 1133-1139.
- Mena, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research, 10(2), 133-146.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 28306936, this compound.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- INNO PHARMCHEM (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, S., et al. (2021). Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. Journal of Medicinal Chemistry, 64(24), 18036-18054.
- Frontier Specialty Chemicals. This compound.
- Organic Chemistry Portal. Suzuki Coupling.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid in the Synthesis of Novel Agrochemical Scaffolds
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research, the synthesis of novel active ingredients with high efficacy, favorable toxicological profiles, and novel modes of action is paramount. The strategic use of highly functionalized heterocyclic intermediates is a cornerstone of this endeavor. Among these, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid stands out as a pivotal building block.[1][2][3] Its unique substitution pattern—a bromine atom for cross-coupling reactions, a trifluoromethyl group for enhanced metabolic stability and binding affinity, and a carboxylic acid for derivatization—makes it an exceptionally versatile synthon for the construction of complex agrochemical candidates.[4][5][6]
This guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemical scaffolds. We will delve into the rationale behind its use, present a detailed protocol for the synthesis of a key intermediate, and discuss its potential for further elaboration into herbicidal or fungicidal compounds.
The Chemical Rationale: Exploiting Molecular Architecture for Biological Activity
The trifluoromethylpyridine moiety is a well-established toxophore in a range of commercial agrochemicals.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, impacting its interaction with biological targets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, while the overall scaffold provides a rigid framework for the precise orientation of other functional groups.
Pyridine carboxylic acid derivatives, in particular, are known to exhibit herbicidal activity by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[7][8] This class of herbicides is valued for its effectiveness against broadleaf weeds.[7][8] The presence of a bromine atom at the 5-position of our starting material opens up possibilities for introducing further diversity through metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.
Synthetic Workflow: From Carboxylic Acid to a Pyridone Precursor
The following section outlines a detailed, self-validating protocol for the synthesis of an N-aryl-5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide, a key intermediate that can be further cyclized to form a pyridone scaffold. The choice of an N-aryl amide is strategic, as this functionality is present in numerous agrochemicals and provides a pathway to novel pyridone structures.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide
This protocol details the conversion of the carboxylic acid to an acid chloride, followed by amidation with 4-chloroaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Thionyl chloride (SOCl₂) | Reagent Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Major Chemical Supplier |
| 4-Chloroaniline | ≥98% | Major Chemical Supplier |
| Triethylamine (Et₃N) | ≥99% | Major Chemical Supplier |
| Saturated sodium bicarbonate solution | Laboratory Grade | In-house preparation |
| Brine (Saturated NaCl solution) | Laboratory Grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Hexanes | HPLC Grade | Major Chemical Supplier |
| Ethyl acetate | HPLC Grade | Major Chemical Supplier |
Step-by-Step Methodology
Part 1: Acid Chloride Formation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (2.70 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) to the flask to suspend the solid.
-
Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.) to the suspension at room temperature.
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The suspension should become a clear solution.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 5-bromo-2-(trifluoromethyl)pyridine-4-carbonyl chloride as a yellowish solid or oil. Caution: This compound is moisture-sensitive and should be used immediately in the next step.
Part 2: Amidation
-
In a separate 250 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10.0 mmol, 1.0 eq.) and triethylamine (2.09 mL, 15.0 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL) at 0 °C (ice bath).
-
Dissolve the crude 5-bromo-2-(trifluoromethyl)pyridine-4-carbonyl chloride from Part 1 in anhydrous dichloromethane (20 mL).
-
Slowly add the acid chloride solution to the aniline solution dropwise over 15 minutes at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
Part 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-chlorophenyl)-5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide as a white to off-white solid.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 8.20 (s, 1H), 7.85 (br s, 1H, NH), 7.60 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, 3F).
-
MS (ESI): m/z calculated for C₁₃H₇BrClF₃N₂O [M+H]⁺: 378.95; found: 379.0.
Visualization of the Synthetic Workflow
Caption: Synthetic route from the starting carboxylic acid to the target N-aryl carboxamide.
Future Perspectives: Elaboration to Pyridone Scaffolds
The synthesized N-(4-chlorophenyl)-5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide is a valuable intermediate for the construction of more complex agrochemical candidates. For instance, it can serve as a precursor to pyridone structures through intramolecular cyclization reactions, potentially mediated by transition metals. The bromine atom also provides a handle for further diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of a wider chemical space in the search for novel bioactive molecules.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the construction of diverse and complex molecular architectures. The detailed protocol provided herein for the synthesis of an N-aryl carboxamide intermediate serves as a practical guide for researchers in the field and highlights the strategic importance of this building block in the ongoing quest for innovative crop protection solutions.
References
- VTechWorks. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
- Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. [Link]
- Thermo Scientific Chemicals. This compound, 95%. [Link]
- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- PubChem. This compound. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
- NIH. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora). [Link]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
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- 2. This compound | [frontierspecialtychemicals.com]
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- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Flupyradifurone - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Amide Coupling with 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Deactivated Heterocycle
The synthesis of amides is a cornerstone reaction in medicinal chemistry and drug development. However, the amide coupling of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid presents a significant synthetic challenge. The pyridine core, inherently electron-deficient, is further deactivated by the potent electron-withdrawing effects of both the trifluoromethyl group at the 2-position and the bromine atom at the 5-position. This electronic environment substantially reduces the nucleophilicity of the pyridine nitrogen and, more critically, deactivates the carboxylic acid group, making it less susceptible to activation and subsequent nucleophilic attack by an amine.
Standard amide coupling conditions may prove sluggish or ineffective for this substrate, leading to low yields, the need for harsh reaction conditions, or significant side product formation. Therefore, a carefully selected and optimized protocol is paramount for successful amide synthesis. This guide provides a detailed analysis of the reaction, proposes robust protocols based on established methods for challenging substrates, and explains the chemical principles behind these strategic choices.
Understanding the Substrate: The Influence of Electron-Withdrawing Groups
The reactivity of this compound is dominated by the cumulative electron-withdrawing nature of its substituents. This has several implications for amide coupling:
-
Reduced Carboxylate Nucleophilicity: The initial step in most amide coupling reactions is the deprotonation of the carboxylic acid to form a carboxylate. The electron-deficient nature of the pyridine ring stabilizes the carboxylic acid, making it more acidic but also rendering the corresponding carboxylate less nucleophilic. This can slow down the initial reaction with the coupling reagent.
-
Deactivated Acyl Intermediate: Once the carboxylic acid is activated by a coupling reagent (e.g., as an O-acylisourea ester with EDC or an active ester with HATU), the electron-withdrawing groups on the pyridine ring destabilize the transition state of the subsequent nucleophilic attack by the amine. This increases the activation energy for the desired amide bond formation.
-
Potential for Side Reactions: With sluggish desired reactions, side reactions can become more prevalent, especially at elevated temperatures. These can include decomposition of the activated intermediate or side reactions involving the amine nucleophile.
Given these challenges, the choice of coupling reagent and reaction conditions is critical. Reagents known for their high efficiency with sterically hindered or electron-poor substrates are the preferred choice.
Recommended Coupling Protocols
Two primary strategies are recommended for the successful amide coupling of this compound. The first employs a highly efficient uronium-based coupling reagent, HATU, known for its rapid activation and high yields in difficult couplings. The second utilizes a carbodiimide-based method (EDC) enhanced with additives to boost reactivity, offering a cost-effective and reliable alternative.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium-based coupling reagent that forms a highly reactive OAt-active ester with the carboxylic acid.[1] This method is particularly effective for challenging substrates due to the rapid formation of the active ester and the favorable kinetics of the subsequent aminolysis.[2][3]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add HATU (1.1-1.5 equivalents) and the amine (1.0-1.2 equivalents).
-
Base Addition: Slowly add DIPEA or TEA (2.0-3.0 equivalents). The base is crucial for deprotonating the carboxylic acid and the ammonium salt formed from the amine.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly challenging amines, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
dot
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing C-C bonds.[1] This is particularly true in the pharmaceutical and agrochemical industries, where the generation of complex biaryl and heteroaryl structures is paramount. The subject of this guide, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, represents a highly valuable, yet challenging, building block. Its structure incorporates an electron-deficient pyridine ring, further deactivated by a potent electron-withdrawing trifluoromethyl group, and a coordinating carboxylic acid moiety.[2] This unique combination of features necessitates a carefully optimized protocol to achieve efficient and reliable coupling.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling of this substrate. We will delve into the mechanistic considerations dictated by the substrate's electronic properties, present a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations and Rationale for Protocol Design
The inherent electronic properties of this compound present specific challenges that must be addressed in the protocol design.
-
Electron-Deficient Heterocycle: The pyridine nitrogen and the trifluoromethyl group significantly reduce the electron density of the aromatic ring. This makes the oxidative addition of the palladium catalyst into the C-Br bond a potentially challenging and rate-limiting step. To overcome this, the use of electron-rich and bulky phosphine ligands is often beneficial as they promote the formation of the active Pd(0) species and facilitate oxidative addition.[3]
-
Carboxylic Acid Functionality: The presence of the carboxylic acid group can interfere with the catalytic cycle. Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] Therefore, the choice of base and an adequate stoichiometry are critical. A base strong enough to activate the boronic acid for transmetalation but not so harsh as to cause unwanted side reactions is ideal. Furthermore, additional equivalents of the base are required to neutralize the acidic proton of the carboxylic acid.
-
Solubility: The zwitterionic nature of the deprotonated substrate and the varying solubilities of the reactants, catalyst, and base can impact reaction kinetics. A biphasic solvent system, typically an organic solvent with water, is often employed to dissolve both the organic-soluble components and the inorganic base.[4]
Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 285.02 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 88.11 | 10 mL | - |
| Deionized Water | 18.02 | 2 mL | - |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
Caption: General workflow for the Suzuki-Miyaura coupling.
-
Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can lead to the degradation of the palladium catalyst and unwanted side reactions.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe. The use of degassed solvents is crucial to maintain the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Work-up and Purification
The acidic nature of the product allows for a straightforward acid-base workup to remove many impurities.
Caption: Purification workflow for the carboxylic acid product.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Initial Extraction: Transfer the mixture to a separatory funnel. The product, in its carboxylate form, will predominantly be in the aqueous layer. Separate the layers and retain the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is between 2 and 3. The product will precipitate out as the free carboxylic acid.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape).
Catalyst and Condition Selection
The choice of catalyst, base, and solvent is critical for the success of this challenging coupling. The table below provides a comparative overview of conditions often used for similar electron-deficient bromopyridine substrates.
| Catalyst System | Base | Solvent(s) | Temp (°C) | Typical Yields (%) | Reference(s) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80-100 | Good to High | [5][6] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Moderate to Good | [6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/Water | 100 | Good to High | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | Good to High | [3] |
Note: Yields are highly dependent on the specific boronic acid used.
Rationale for Recommended Conditions:
-
Pd(dppf)Cl₂: This catalyst is often effective for Suzuki couplings of heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which can promote both the oxidative addition and reductive elimination steps.[5][6]
-
K₂CO₃: A moderately strong base that is effective in promoting transmetalation without being overly harsh, which could lead to degradation of the starting materials or product.[5]
-
Dioxane/Water: A common and effective solvent system for Suzuki reactions, capable of dissolving a wide range of substrates and reagents.[4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inefficient oxidative addition due to electron-deficient substrate. | - Increase reaction temperature. - Screen more electron-rich and bulky ligands (e.g., SPhos, RuPhos). - Increase catalyst loading (e.g., to 5 mol%). |
| Catalyst deactivation. | - Ensure rigorous degassing of solvents and inert atmosphere. - Use a pre-catalyst that is more resistant to degradation. | |
| Poor solubility of reagents. | - Try alternative solvent systems (e.g., DME/water, toluene/water, DMF). | |
| Side Product Formation | Protodeboronation of the boronic acid. | - Use the boronic acid pinacol ester instead of the free acid. - Use a milder base (e.g., CsF). - Minimize reaction time. |
| Homocoupling of the boronic acid. | - Ensure a strictly oxygen-free environment. | |
| Difficult Purification | Product is insoluble or streaks on silica gel. | - Ensure complete protonation during acidic workup. - Add a small amount of acetic acid to the chromatography eluent. - Consider reverse-phase chromatography if the compound is sufficiently polar. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on a rational approach to reaction design that accounts for the electronic and functional group properties of the substrate. By employing an appropriate palladium catalyst with an electron-rich ligand, a suitable base, and a well-chosen solvent system, researchers can effectively synthesize a wide range of novel pyridine derivatives. The protocol and insights provided herein serve as a comprehensive starting point for the successful application of this valuable building block in drug discovery and development programs.
References
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, RSC Publishing.
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. KAUST Repository.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Suzuki reaction. Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
- carboxylic acid separation following a suzuki reaction. Reddit.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, RSC Publishing.
- 3-pyridylboronic acid. Organic Syntheses Procedure.
- Preparation of 4-Arylpyridine-2,6-Dicarboxylic Acids via Microwave-assisted Suzuki Coupling. CORE.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid for the Rational Design of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide provides an in-depth exploration of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 749875-16-9), a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors.[3][4] We will elucidate the rationale behind its molecular architecture, provide detailed, field-proven protocols for its application in synthesis, and discuss its role in establishing potent structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate their kinase inhibitor discovery programs.
The Strategic Value of the this compound Scaffold
The efficacy of a kinase inhibitor is fundamentally linked to its ability to interact with high affinity and selectivity within the ATP-binding pocket of the target kinase.[5][6] The structure of this compound is not arbitrary; each functional group is deliberately placed to serve a distinct purpose in both synthesis and biological activity.
-
Pyridine Core: The nitrogen atom in the pyridine ring is a key pharmacophoric element.[7] It frequently acts as a hydrogen bond acceptor, forming crucial interactions with the "hinge region" of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the kinase. This interaction is a primary anchor for many ATP-competitive inhibitors.[5]
-
Carboxylic Acid Group: Positioned at the 4-position, the carboxylic acid is the primary synthetic handle for elaboration. It readily participates in amide bond formation, one of the most robust and versatile reactions in medicinal chemistry. This allows for the straightforward introduction of diverse molecular fragments to explore the solvent-exposed region of the ATP pocket and fine-tune physiochemical properties.[8]
-
Trifluoromethyl (CF₃) Group: The electron-withdrawing CF₃ group at the 2-position significantly influences the electronic properties of the pyridine ring, modulating the basicity of the ring nitrogen and potentially enhancing binding interactions. Furthermore, the CF₃ group is known to improve metabolic stability, increase membrane permeability, and enhance binding affinity through lipophilic and non-classical hydrogen bond interactions.[9]
-
Bromo Group: The bromine atom at the 5-position is a versatile functional handle for late-stage diversification. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[10] This enables the rapid generation of compound libraries by introducing additional aryl or heteroaryl moieties, which can occupy adjacent hydrophobic pockets and dramatically improve inhibitor potency and selectivity.
Caption: Key functional groups and their roles in kinase inhibitor design.
Application Protocol: Synthesis of a Pyridine-4-Carboxamide Kinase Inhibitor
This section details a representative two-step synthesis of a generic kinase inhibitor ("Inhibitor-X ") to demonstrate the utility of the title compound. The workflow involves an initial amide coupling followed by a Suzuki cross-coupling reaction.
Caption: General synthetic workflow from the starting material to a final inhibitor.
Part A: Amide Bond Formation
Objective: To couple the carboxylic acid of the starting material with an amine to form a stable amide linkage. This reaction is fundamental to building the core of the inhibitor.
Materials:
-
This compound (1.0 eq)
-
4-Ethynylaniline (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 4-ethynylaniline (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture. Causality Note: EDC is the coupling agent that activates the carboxylic acid. HOBt is added to suppress side reactions and improve efficiency.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The aqueous workup removes unreacted starting materials, coupling reagents, and DMF, which is critical for obtaining a pure product.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure intermediate amide, 5-bromo-N-(4-ethynylphenyl)-2-(trifluoromethyl)isonicotinamide .
Part B: Suzuki Cross-Coupling
Objective: To utilize the bromine atom as a synthetic handle to introduce a new aryl group, demonstrating a powerful method for SAR exploration.
Materials:
-
5-bromo-N-(4-ethynylphenyl)-2-(trifluoromethyl)isonicotinamide (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Protocol:
-
In a microwave vial or Schlenk flask, combine the intermediate amide (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Causality Note: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings, known for its high efficiency and tolerance of various functional groups. The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with inert gas for 10-15 minutes before addition.
-
Seal the vessel and heat the reaction to 80-100 °C for 4-12 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final product, Inhibitor-X .
Kinase Inhibition and Structure-Activity Relationship (SAR)
The true value of a synthetic building block is realized when its derivatives are tested for biological activity. Kinase activity is typically measured using in vitro assays that quantify the phosphorylation of a substrate. The results are expressed as an IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%.
Many kinase inhibitors derived from pyridine scaffolds target oncogenic pathways like the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation and angiogenesis.[11][12]
Caption: Inhibition of a key kinase like RAF blocks downstream signaling.
By synthesizing analogues of Inhibitor-X using the protocols above, a clear SAR can be established. For example, by varying the boronic acid used in the Suzuki coupling, one can probe the hydrophobic pocket adjacent to the core.
Table 1: Representative SAR Data for Inhibitor-X Analogues (Note: Data is illustrative to demonstrate SAR principles)
| Compound | R-Group (from Boronic Acid) | c-RAF IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Intermediate | -Br | >10,000 | >10,000 |
| Inhibitor-X | 4-Methoxyphenyl | 25 | 40 |
| Analogue 1 | 4-Chlorophenyl | 15 | 35 |
| Analogue 2 | 3-Fluorophenyl | 12 | 150 |
| Analogue 3 | Phenyl | 50 | 75 |
From this representative data, one can derive key insights:
-
The bromine atom itself confers no inhibitory activity, highlighting the necessity of the cross-coupling step.
-
Adding an aryl group (Analogue 3) significantly improves potency against both kinases.
-
Electron-withdrawing groups (Cl, F) on the terminal phenyl ring appear to enhance potency against c-RAF.
-
The placement of the substituent matters for selectivity; the 3-fluoro group (Analogue 2) shows significantly more selectivity for c-RAF over VEGFR-2 compared to other analogues.
Conclusion
This compound is a superior building block for the synthesis of kinase inhibitors. Its pre-installed functional handles—the activatable carboxylic acid and the versatile bromine atom—allow for a logical and efficient two-stage approach to library synthesis. The trifluoromethylpyridine core provides a robust anchor for binding to the kinase hinge region, a feature common to many potent inhibitors.[13] The protocols and principles outlined in this guide provide a solid framework for researchers to rapidly generate and optimize novel, potent, and selective kinase inhibitors for therapeutic development.
References
- Title: Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors Source: N
- Title: Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors Source: N
- Title: this compound, 95%, Thermo Scientific Chemicals Source: Fisher Scientific URL:[Link]
- Title: Synthesis of Sorafenib and Regorafenib | Download Table Source: ResearchG
- Title: A practical and efficient method for synthesis of sorafenib and regorafenib Source: ResearchG
- Title: this compound | C7H3BrF3NO2 Source: PubChem URL:[Link]
- Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors Source: PubMed URL:[Link]
- Title: Bi-aryl meta-pyrimidine inhibitors of kinases Source: Google Patents URL
- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL:[Link]
- Title: Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors Source: PubMed URL:[Link]
- Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL:[Link]
- Title: Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors Source: ResearchG
- Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL:[Link]
- Title: COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS Source: Google Patents URL
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL:[Link]
- Title: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors Source: PubMed Central URL:[Link]
- Title: Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases Source: Semantic Scholar URL:[Link]
- Title: Pyrrolo[2,3-D]pyrimidine derivatives Source: Google Patents URL
- Title: Small molecules that allosterically inhibit p21-activated kinase activity by binding to the regulatory p21-binding domain Source: N
- Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: PubMed Central URL:[Link]
- Title: Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases Source: ResearchG
- Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Public
- Title: Insights into Current Tropomyosin Receptor Kinase (TRK)
Sources
- 1. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a cornerstone of contemporary drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved binding affinity and bioavailability.[1][2] Pyridine-based structures are also of immense importance, forming the core of numerous approved therapeutic agents.[2]
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 749875-16-9) has emerged as a highly versatile and valuable building block for the synthesis of novel and complex heterocyclic systems.[3][4] Its unique trifunctional architecture—a reactive carboxylic acid, a bromine atom amenable to a wide array of cross-coupling reactions, and an electron-withdrawing trifluoromethyl group on a pyridine core—offers a rich platform for molecular diversification. This document provides in-depth application notes and detailed experimental protocols for the utilization of this key intermediate in the synthesis of novel fused heterocyclic scaffolds, with a focus on strategies for the construction of pyrido[4,5-d]pyrimidines and thieno[3,4-c]pyridines. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their discovery programs.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |
| Molecular Weight | 270.00 g/mol | [4] |
| Appearance | White to off-white solid | |
| CAS Number | 749875-16-9 | [4] |
| Storage | Store at 2-8 °C under dry conditions | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthetic Strategy Overview: A Modular Approach
The synthetic utility of this compound lies in its capacity for sequential and regioselective functionalization. A general and powerful workflow for the construction of diverse heterocyclic systems from this starting material is outlined below. This modular approach allows for the introduction of various substituents and the formation of different ring systems, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis of novel heterocycles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide
Rationale: The conversion of the carboxylic acid to a carboxamide is a crucial initial step for many subsequent cyclization reactions, particularly for the synthesis of nitrogen-containing fused rings like pyridopyrimidines. This protocol utilizes thionyl chloride for the formation of the acyl chloride, followed by in-situ reaction with ammonia.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Acyl Chloride Formation: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a quenched aliquot.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Cool the crude acyl chloride in an ice bath and carefully add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide by recrystallization or flash column chromatography on silica gel.
Expected Outcome: A white to off-white solid with an expected yield of 85-95%.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. This protocol describes the coupling of the 5-bromo-substituted pyridine with a generic arylboronic acid, which can be a precursor to various fused heterocyclic systems.
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq). Then, add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyridine-4-carboxamide.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous and properly degassed. Consider using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂).
-
Decomposition: If the starting material or product is sensitive to high temperatures, conduct the reaction at a lower temperature for a longer duration.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This protocol outlines the coupling of the 5-bromo-substituted pyridine with a primary amine, a key step in the synthesis of pyridopyrimidines.
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide (from Protocol 1)
-
Primary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube containing a magnetic stir bar.
-
Reagent Addition: Add 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide (1.0 eq) and the primary amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(trifluoromethyl)pyridine-4-carboxamide derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Intramolecular Cyclization for Fused Heterocycle Synthesis
Rationale: This protocol provides a general framework for the acid- or base-catalyzed intramolecular cyclization of the functionalized pyridine derivatives obtained from Protocols 2 and 3. The specific conditions will depend on the nature of the substituents and the desired heterocyclic ring system.
Example A: Synthesis of a Pyrido[4,5-d]pyrimidin-4(3H)-one
This example assumes the starting material is a 5-amino-2-(trifluoromethyl)pyridine-4-carboxamide with an acyl group on the exocyclic nitrogen.
Materials:
-
N-(4-carbamoyl-6-(trifluoromethyl)pyridin-3-yl)acetamide (from a modified Protocol 3)
-
Sodium ethoxide (NaOEt)
-
Ethanol, anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask, add the starting acetamide (1.0 eq) and anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Isolation: The product may precipitate upon neutralization. If so, collect by filtration. Otherwise, concentrate the solvent and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Example B: Synthesis of a Thieno[3,4-c]pyridin-4(5H)-one
This example assumes the starting material is a 5-(2-thienyl)-2-(trifluoromethyl)pyridine-4-carboxamide, where the thiophene has a suitable substituent for cyclization.
Materials:
-
5-(2-formylthiophen-3-yl)-2-(trifluoromethyl)pyridine-4-carboxamide
-
Polyphosphoric acid (PPA)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the starting material (1.0 eq) and polyphosphoric acid (excess).
-
Reaction: Heat the mixture to 100-120 °C with mechanical stirring for 2-6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocycles. The protocols detailed in this document provide a robust framework for its use in a modular synthetic approach, enabling the efficient construction of diverse molecular scaffolds. By leveraging well-established transformations such as amide formation, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations, researchers can rapidly access a wide range of fused pyridine derivatives for evaluation in drug discovery and materials science applications. The strategic application of these methods will undoubtedly continue to fuel innovation in the development of new chemical entities with tailored properties.
References
- Thermo Scientific Chemicals. This compound, 95%. [Link]
- Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Org. Biomol. Chem. [Link]
- Wikipedia.
- MDPI.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Royal Society of Chemistry. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Org. Biomol. Chem. [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | [frontierspecialtychemicals.com]
Application Notes and Protocols for the Functionalization of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction: Strategic Importance in Medicinal Chemistry
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a pivotal building block in contemporary drug discovery and development.[1][2] Its unique trifluoromethylated pyridine scaffold offers a combination of desirable properties, including metabolic stability and the ability to engage in specific binding interactions with biological targets. The strategic placement of the bromine atom and the carboxylic acid group provides orthogonal handles for a diverse array of chemical transformations, making it an exceptionally versatile starting material for the synthesis of complex pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the key functionalization strategies for the carboxylic acid moiety, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and process development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₄NO₂ | [1][3] |
| Molecular Weight | 270.00 g/mol | [1][3] |
| CAS Number | 749875-16-9 | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [2] |
| Storage | Store at 2-8 °C under dry conditions. | [1][5] |
Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in the synthesis of drug candidates.[6] The carboxylic acid of our target molecule can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amides.
Mechanistic Considerations for Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species.[6] This is typically achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group.
Diagram 1: General Workflow for Amide Bond Formation
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates, and is known to minimize racemization.[7]
Materials:
-
This compound
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/NHS-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a classic and cost-effective method for amide bond formation.[7]
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 2: Esterification - Accessing a Different Chemical Space
Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered pharmacokinetic profiles.
Protocol: Fischer Esterification
For simple alcohol partners, a classic acid-catalyzed esterification can be employed.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Part 3: Reduction to the Corresponding Alcohol
Reduction of the carboxylic acid to a primary alcohol opens up further synthetic possibilities, such as etherification or oxidation to the corresponding aldehyde.
Mechanistic Overview of Carboxylic Acid Reduction
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for the reduction of carboxylic acids.[8] The reaction proceeds through a two-step process, initially forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol.[8]
Diagram 2: Reduction of a Carboxylic Acid to a Primary Alcohol
Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Part 4: Leveraging the Bromine Handle - Cross-Coupling Reactions
While this guide focuses on the functionalization of the carboxylic acid, it is important to note that the bromine atom provides a powerful handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl groups.[9][10]
-
Ullmann Condensation: Copper-catalyzed coupling with amines, alcohols, or thiols can be used to form C-N, C-O, and C-S bonds, respectively.[11][12]
The choice of when to functionalize the carboxylic acid versus the bromine atom will depend on the overall synthetic strategy and the compatibility of the functional groups.
Conclusion
This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this compound in the synthesis of novel and complex molecules for drug discovery and beyond. Careful consideration of the reaction conditions and mechanistic pathways will enable the efficient and predictable functionalization of this important scaffold.
References
- Vertex Pharmaceuticals Incorporated. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]
- Frontier Specialty Chemicals. (n.d.). This compound. Frontier Specialty Chemicals. [Link]
- MDPI. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- MySkinRecipes. (n.d.). 5-Bromo-2-(trifluoromethyl)isonicotinamide. MySkinRecipes. [Link]
- Frontier Specialty Chemicals. (n.d.). This compound Catalog Number: B13882. Frontier Specialty Chemicals. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
- Chemguide. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
- National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Changzhou Huanling Chemical Co., Ltd. (n.d.). This compound. Changzhou Huanling Chemical Co., Ltd. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- PubMed. (2021).
- YouTube. (2018). Reduction of carboxylic acids. YouTube. [Link]
- ResearchGate. (n.d.). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3.
- Royal Society of Chemistry. (2025). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
- Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. [Link]
- Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed protocols, and offer data-driven insights to overcome frequently encountered challenges.
I. Synthesis Overview: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective strategy involves the Directed ortho-Metalation (DoM) of a suitable pyridine precursor.[1][2][3] This powerful technique allows for the regioselective functionalization of aromatic rings by utilizing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[1][2][3] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid moiety.
The trifluoromethyl group at the 2-position and the bromine atom at the 5-position of the pyridine ring are crucial functionalities. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the ring protons, while the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions.
Visualizing the Core Reaction Pathway
Caption: General workflow for the synthesis via Directed ortho-Metalation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, primarily related to the efficiency of the lithiation and carboxylation steps.
Potential Cause 1: Inefficient Deprotonation
The choice and handling of the organolithium base are critical.
-
Base Strength and Sterics: Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly used. LDA is a strong, non-nucleophilic base, which can be advantageous in preventing unwanted side reactions. However, its steric bulk may sometimes hinder deprotonation. n-BuLi is a stronger base but also more nucleophilic, which can lead to addition reactions on the pyridine ring.
-
Base Quality: Organolithium reagents are sensitive to moisture and air. Using a partially degraded base will lead to incomplete deprotonation. It is crucial to titrate the organolithium solution before use to determine its exact molarity.
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2] Insufficient cooling can significantly reduce the yield.
Solution:
-
Optimize the Base: If you are using LDA and observing low conversion, consider switching to s-BuLi or n-BuLi, which are stronger bases. The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi by breaking down its aggregates.[2]
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Precise Temperature Monitoring: Use a calibrated low-temperature thermometer to ensure the reaction temperature is maintained at -78 °C.
Potential Cause 2: Poor Carboxylation Efficiency
The introduction of carbon dioxide is another critical step where yield can be lost.
-
CO2 Source and Purity: Using low-quality CO2 or introducing it improperly can lead to incomplete reaction.
-
Reaction with the Organolithium Reagent: If excess organolithium reagent is present after the deprotonation step, it will react with the CO2, reducing the amount available to quench the aryllithium intermediate.
Solution:
-
Use High-Purity CO2: Use a stream of dry CO2 gas or add freshly crushed dry ice to the reaction mixture. When using dry ice, ensure it is free of condensed water.
-
Inverse Addition: Instead of adding CO2 to the reaction mixture, consider transferring the solution of the lithiated intermediate to a flask containing an excess of crushed dry ice and a solvent like THF. This ensures that the aryllithium always encounters an excess of the electrophile.
Question 2: I am observing significant amounts of starting material at the end of the reaction. What is going wrong?
Answer: The presence of unreacted starting material is a clear indication of incomplete deprotonation.
Troubleshooting Steps:
-
Verify Base Concentration: As mentioned previously, titrate your organolithium reagent. This is the most common source of error.
-
Check Reaction Time: While lithiation is often rapid, ensure you are allowing sufficient time for the deprotonation to go to completion. Monitoring the reaction by quenching small aliquots with an electrophile (like D2O) and analyzing by NMR or GC-MS can help determine the optimal reaction time.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium base. Tetrahydrofuran (THF) is commonly used as it solvates the lithium cation, increasing the basicity of the organolithium species.[4] Ensure your THF is anhydrous.
Question 3: My final product is difficult to purify, and I see multiple byproducts. What are the likely side reactions?
Answer: Several side reactions can occur, leading to a complex product mixture.
Potential Side Reactions:
-
Addition of Organolithium to the Pyridine Ring: Pyridine rings are susceptible to nucleophilic addition, especially with highly reactive organolithiums like n-BuLi.[5] This can lead to the formation of dihydropyridine derivatives.
-
Halogen Scrambling ("Halogen Dance"): In the presence of a strong base, the bromine atom can migrate to other positions on the pyridine ring, a phenomenon known as the "halogen dance."[6] This leads to isomeric byproducts.
-
Protonation of the Lithiated Intermediate: If there are any adventitious proton sources (e.g., moisture in the solvent or CO2 stream), the highly reactive aryllithium intermediate will be quenched back to the starting material.
Mitigation Strategies:
-
Use a More Hindered Base: Using LDA or lithium tetramethylpiperidide (LiTMP) can minimize nucleophilic addition to the pyridine ring due to their steric bulk.
-
Maintain Low Temperatures: Keeping the reaction at -78 °C is crucial to suppress side reactions like the halogen dance.
-
Rigorous Anhydrous Technique: As emphasized before, excluding moisture is paramount to prevent premature quenching of the aryllithium intermediate.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this synthesis?
A1: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the pyridine ring increases the acidity of the ring protons, making the deprotonation at the C4 position more favorable. It also serves as a key pharmacophore in many bioactive molecules.
Q2: Can I use other electrophiles besides carbon dioxide?
A2: Yes, the ortho-lithiated intermediate is a versatile nucleophile and can be reacted with a wide range of electrophiles to introduce different functional groups at the 4-position. Examples include aldehydes, ketones, alkyl halides, and silyl chlorides.
Q3: What are the typical storage conditions for this compound?
A3: This compound should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation.[7][8]
Q4: Are there alternative synthetic routes to this compound?
A4: While Directed ortho-Metalation is a common and efficient method, other approaches exist. These can include functionalization of a pre-formed pyridine-4-carboxylic acid derivative or construction of the pyridine ring from acyclic precursors already containing the desired substituents. However, DoM often provides a more direct and regioselective route.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Dry Ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.1 eq) to the cooled solution. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, place an excess of freshly crushed dry ice. Transfer the cold solution of the lithiated intermediate to the flask containing the dry ice via a cannula. Allow the mixture to warm slowly to room temperature overnight with stirring.
-
Workup: Quench the reaction mixture by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the lithiated intermediate. |
| Base | n-BuLi/TMEDA or LDA | Provides efficient deprotonation. TMEDA enhances the reactivity of n-BuLi. |
| Solvent | Anhydrous THF | Solvates the lithium cation, promoting the reaction. Must be dry. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium species by moisture and oxygen. |
| Carboxylation | Inverse addition to excess dry ice | Ensures the lithiated intermediate reacts with CO2 rather than other species. |
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting low yields in the synthesis.
V. References
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound Catalog Number: B13882. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Organic Reactions. (2020). Optimization of Organolithium Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]
-
ResearchGate. (n.d.). Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Retrieved from
-
ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and.... Retrieved from [Link]
-
University of Vienna. (n.d.). Base catalysed halogen dance reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
LinkedIn. (2024). 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9). This resource is designed for researchers, scientists, and drug development professionals who work with this versatile but often tricky synthetic building block.[1] Here, we will move beyond standard protocols to address the nuanced issues you may encounter, providing not just solutions but the scientific rationale behind them.
Section 1: Understanding the Molecule's Purification Profile
This compound is a substituted pyridine derivative. Its purification is influenced by several key structural features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity, allowing for manipulation of its solubility based on pH.
-
Carboxylic Acid Group: This acidic functional group provides another handle for pH-based solubility control and can be a site for salt formation.
-
Trifluoromethyl Group: This strongly electron-withdrawing group lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself.[2] This has significant implications for its behavior in both aqueous and organic solvents.
-
Bromo Group: The bromine atom adds to the overall molecular weight and can participate in various side reactions, potentially leading to impurities.
The interplay of these groups can lead to challenges in crystallization, chromatography, and impurity removal.
Section 2: Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address problems you may be facing in the lab.
Issue 1: Poor Crystallization or Oiling Out
Question: I'm trying to recrystallize my crude this compound, but it's either not crystallizing or it's oiling out. What's going wrong?
Answer: This is a common issue stemming from improper solvent selection or the presence of persistent impurities. The high polarity of the carboxylic acid and the fluorinated pyridine ring can make finding a single ideal recrystallization solvent challenging.
Troubleshooting Protocol:
-
Solvent System Screening: Instead of a single solvent, a binary solvent system often yields better results. A good starting point is a polar protic solvent (like ethanol or isopropanol) in which the compound is soluble at elevated temperatures, and a non-polar co-solvent (like heptane or hexane) in which it is insoluble.
-
pH Adjustment: The amphoteric nature of your molecule is a key tool.
-
Acidic Extraction: Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate any basic impurities, pulling them into the aqueous layer.
-
Basic Extraction: Subsequently, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate your carboxylic acid, forming the sodium salt which will move into the aqueous layer. Your desired product is now in the aqueous phase.
-
Precipitation: Carefully acidify the aqueous layer with cold 1M HCl to a pH of around 2-3. Your purified product should precipitate out. This process is highly effective at removing neutral organic impurities.
-
-
Impurity Analysis: If oiling out persists, it may be due to impurities that are structurally very similar to your product, creating a low-melting eutectic mixture. Consider obtaining an NMR or LC-MS of the crude material to identify potential culprits. Common impurities can include starting materials or byproducts from the synthesis.
Issue 2: Co-eluting Impurities in Column Chromatography
Question: I'm running flash column chromatography, but I have an impurity that is co-eluting with my product. How can I improve the separation?
Answer: The polarity of this compound can cause it to streak on silica gel and co-elute with other polar compounds. The strong electron-withdrawing nature of the trifluoromethyl group also influences its interaction with the stationary phase.[2]
Troubleshooting Protocol:
-
Solvent System Modification:
-
Acidification of the Mobile Phase: Adding a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase (e.g., ethyl acetate/hexane) can suppress the ionization of the carboxylic acid group. This will reduce tailing and can significantly improve peak shape and resolution.
-
Alternative Solvent Systems: If an acidified ethyl acetate/hexane system is not effective, consider trying a different solvent system, such as dichloromethane/methanol.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a trifluoroacetic acid (TFA) modifier is a good starting point.
-
-
Pre-adsorption: Before loading your column, dissolve your crude material in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of silica gel. Dry this silica and then load it onto the top of your column. This can lead to a more uniform loading and better separation.
Workflow for Optimizing Chromatographic Separation:
Caption: Decision tree for troubleshooting chromatographic separation.
Issue 3: Removing Residual Starting Material
Question: My final product is contaminated with the starting material, 5-bromo-2-(trifluoromethyl)pyridine. How can I remove it?
Answer: The starting material is significantly less polar than your carboxylic acid product. This difference in polarity is the key to their separation.
Troubleshooting Protocol:
-
Aqueous Base Wash/Liquid-Liquid Extraction: This is the most effective method.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute aqueous base such as 1M sodium hydroxide or sodium bicarbonate. Your product, the carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt.
-
The less polar starting material will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the purified salt of your product.
-
Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate your purified product.
-
Filter, wash with cold water, and dry.
-
-
Slurry in a Non-polar Solvent: If the contamination is minor, you can try to slurry the crude solid in a non-polar solvent like hexane or diethyl ether. The starting material may be more soluble in these solvents than your product. Stir for 30-60 minutes, then filter and wash the solid with fresh cold solvent.
Visualizing the Extraction Workflow:
Caption: Workflow for purification via basic aqueous extraction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: It is generally slightly soluble in water but soluble in many organic solvents.[3][4] Its solubility in aqueous solutions is highly pH-dependent. In acidic solutions, it will be less soluble, while in basic solutions, it will be more soluble due to the formation of the carboxylate salt.
Q2: Are there any known stability issues I should be aware of during purification?
A2: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures.[5] It is advisable to avoid prolonged heating during recrystallization or solvent removal. Use of a rotary evaporator at moderate temperatures (e.g., 40-50°C) is recommended.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any proton- or fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and identify the molecular weights of any impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: Can I use activated carbon to decolorize my product?
A4: Yes, treatment with activated carbon can be effective for removing colored impurities.[6] However, be aware that the polar nature of your product may lead to some adsorption onto the carbon, potentially reducing your yield. Use the minimum amount of carbon necessary and consider a hot filtration step to remove it.
References
- Thermo Scientific Chemicals. This compound, 95%. Fisher Scientific. [Link]
- Frontier Specialty Chemicals. This compound. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
- Google Patents. Process for producing pyridine carboxylic acids.
- Frontier Specialty Chemicals. This compound. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. This compound, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block.[1][2] As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis and understanding potential pitfalls is crucial for project success.
This document provides in-depth, field-proven insights into common synthetic challenges, presented in a practical question-and-answer format. We will explore the causality behind side reactions and offer robust, validated strategies for troubleshooting and prevention.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may arise during the synthesis of this compound derivatives. A common synthetic approach involves the ortho-lithiation of a 2-(trifluoromethyl)pyridine precursor, followed by carboxylation and subsequent bromination, or building the ring from acyclic trifluoromethylated precursors.[3] Side reactions can occur at each of these stages.
Problem 1: Significant Decarboxylation During Bromination or Subsequent Steps
Question: During the bromination of 2-(trifluoromethyl)pyridine-4-carboxylic acid, or during downstream functionalization, I am observing a significant amount of the decarboxylated byproduct, 5-bromo-2-(trifluoromethyl)pyridine. What causes this, and how can I prevent it?
Answer:
Plausible Cause: Decarboxylation of pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives is a known side reaction, often promoted by heat or harsh pH conditions. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom destabilizes the carboxylate group, making it a better leaving group (as CO₂). The stability of the resulting carbanion or ylide intermediate is a key driving force for this reaction.[4][5][6]
Proposed Mechanism: The decarboxylation of pyridinecarboxylic acids can proceed through different mechanisms depending on the conditions. In aqueous solutions or in the presence of protic sources, the reaction is often facilitated by the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated.[4][5][6] This enhances the electron-withdrawing effect of the ring, facilitating the loss of CO₂ to form a pyridyl carbanion or an ylide, which is then quenched.
Diagnostic Checks:
-
Reaction Monitoring: Use LC-MS or ¹H NMR on crude reaction samples to quantify the ratio of the desired product to the decarboxylated byproduct.
-
pH Measurement: Check the pH of the reaction mixture, especially if using aqueous workup conditions.
-
Thermal Stress Test: Run a small-scale reaction at a lower temperature and compare the byproduct profile to the standard condition.
Corrective Actions & Preventative Measures:
-
Temperature Control: Perform the bromination and any subsequent reactions at the lowest effective temperature. For many electrophilic brominations, temperatures between 0 °C and room temperature are sufficient.
-
Choice of Brominating Agent: Use milder brominating agents. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF is often preferable to harsher reagents like elemental bromine, which may require more forcing conditions.
-
pH Management: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If an acid scavenger is needed, consider a non-nucleophilic, sterically hindered base. During workup, neutralize the reaction mixture at low temperatures.
-
Solvent Choice: In some cases, the solvent can play a role. Aprotic solvents are generally preferred to minimize the formation of zwitterionic species that facilitate decarboxylation.[4]
Problem 2: Low Yields and Debromination in Downstream Reactions
Question: I am using my synthesized this compound in a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing significant formation of the debrominated starting material, 2-(trifluoromethyl)pyridine-4-carboxylic acid. Why is this happening?
Answer:
Plausible Cause: Debromination is a common side reaction in metal-catalyzed cross-coupling reactions and in reactions involving organometallic intermediates (e.g., lithiation).[7][8] It can be caused by several factors:
-
Reductive Dehalogenation: The catalytic cycle of many cross-coupling reactions involves low-valent metal species (e.g., Pd(0)) which can participate in side reactions. Proto-demetalation of the organometallic intermediate (Ar-Pd-L) by trace amounts of water, alcohols, or other protic sources can lead to the debrominated product.
-
β-Hydride Elimination: While less common for aryl halides, if there is a source of hydride in the reaction, it can lead to reductive cleavage of the C-Br bond.
-
Lithium-Halogen Exchange: When using organolithium reagents for further functionalization, unintended bromine-lithium exchange can compete with the desired reaction, leading to a debrominated species upon aqueous workup.[9]
Diagnostic Checks:
-
Moisture Control: Ensure all solvents and reagents are rigorously dried. Degas solvents thoroughly to remove oxygen, which can degrade catalysts and promote side reactions.
-
Reagent Purity: Check the purity of your starting material and reagents. Impurities can sometimes interfere with the catalytic cycle.
-
Reaction Atmosphere: Confirm that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
Corrective Actions & Preventative Measures:
-
Optimize Reaction Conditions:
-
Catalyst/Ligand: Screen different palladium catalysts and ligands. More electron-rich and sterically hindered phosphine ligands can sometimes suppress reductive debromination.[7]
-
Base: The choice of base is critical. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over stronger ones (e.g., NaOH, KOtBu) which can introduce more water or promote side reactions.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
-
-
Use of Additives: In some cases, additives like silver salts (in Stille coupling) or copper(I) co-catalysts (in Sonogashira coupling) can improve efficiency and reduce side reactions.
-
For Lithiation: When performing lithium-halogen exchange, use appropriate conditions. For selective exchange at an iodo-position in the presence of a bromo-position, reagents like i-PrMgCl are often more selective than n-BuLi.[7]
Problem 3: Formation of Isomeric Byproducts during Synthesis
Question: My synthesis is producing an isomeric impurity along with the desired this compound. How can I improve the regioselectivity?
Answer:
Plausible Cause: Isomer formation typically points to a lack of regiocontrol during a C-H functionalization step, such as lithiation or bromination. The directing effects of the substituents on the pyridine ring determine the position of substitution.
-
Competing Directing Groups: The trifluoromethyl group (-CF₃) is a meta-director, while the carboxylic acid/carboxylate (-COOH/-COO⁻) and the pyridine nitrogen are also strong directing groups.[10][11]
-
Steric Hindrance: The bulky -CF₃ group at the 2-position can sterically hinder substitution at the adjacent 3-position, favoring substitution at the 5-position. However, under certain conditions, reaction at the 3-position may still occur.
Proposed Mechanism & Control Strategy: Directed ortho-metalation (DoM) is a powerful strategy to control regioselectivity.[12][13][14] In this case, the carboxylic acid group can be used as a directed metalation group (DMG). By treating the precursor, 2-(trifluoromethyl)pyridine-4-carboxylic acid, with a strong lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP), deprotonation is directed to the positions ortho to the carboxylate (C3 and C5). Due to the steric bulk of the -CF₃ group at C2, lithiation occurs preferentially at the C5 position. Quenching this lithiated intermediate with a bromine source (e.g., 1,2-dibromotetrafluoroethane) installs the bromine atom with high regioselectivity.
Corrective Actions & Preventative Measures:
-
Utilize Directed ortho-Metalation: If not already doing so, adopt a DoM strategy. The choice of base is critical; hindered lithium amides like LDA are often necessary to prevent competitive nucleophilic addition to the pyridine ring.[13]
-
Temperature Control: Perform the lithiation at very low temperatures (typically -78 °C) to ensure kinetic control and prevent isomer scrambling or side reactions.
-
Order of Events: Ensure the synthetic sequence is logical. It is often more regioselective to install the carboxyl group first and use it to direct the subsequent bromination, rather than attempting to brominate a less-activated precursor.
FAQs: Proactive Guidance & Best Practices
Q1: What is the most critical parameter to control during the synthesis of this molecule? A1: Temperature control during lithiation and carboxylation/bromination steps is arguably the most critical parameter. Low temperatures (-78 °C) are essential for maintaining the stability of the organolithium intermediates and ensuring high regioselectivity, thereby preventing the formation of isomeric impurities and other byproducts.[10]
Q2: How does the trifluoromethyl group influence the reactivity of the pyridine ring? A2: The trifluoromethyl group is a very strong electron-withdrawing group.[3] This has two major effects:
-
Acidity: It increases the acidity of the C-H protons on the pyridine ring, making them easier to deprotonate during ortho-lithiation.
-
Electrophilicity: It deactivates the ring towards electrophilic aromatic substitution (like bromination) but activates it towards nucleophilic aromatic substitution. This is why direct bromination can be challenging and often requires a metalation-first approach.
Q3: Are there any specific safety precautions I should take? A3: Yes. Organolithium reagents like n-BuLi and LDA are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert and dry atmosphere. Trifluoromethyl-containing compounds and their precursors can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents before use.[15]
Visualizing Reaction Pathways
To better understand the desired reaction and a key side reaction, the following diagrams illustrate the relevant chemical transformations.
Diagram 1: Desired Synthetic Pathway via Directed ortho-Metalation
Caption: Workflow for the regioselective synthesis of the target molecule.
Diagram 2: Common Side Reaction Pathways
Caption: Key side reactions leading to common impurities.
Summary of Key Parameters
For quick reference, the table below summarizes the impact of critical reaction parameters on the synthesis outcome.
| Parameter | Recommended Condition | Rationale & Impact on Purity |
| Temperature | -78 °C for lithiation; 0 °C to RT for subsequent steps | Prevents thermal decomposition, minimizes side reactions like decarboxylation, and ensures kinetic control for high regioselectivity. |
| Base | Lithium Diisopropylamide (LDA) or LiTMP | Sterically hindered amide base prevents nucleophilic addition to the pyridine ring and effectively directs metalation ortho to the carboxylate. |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Essential for handling pyrophoric organolithium reagents and preventing quenching of intermediates by moisture or oxygen. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents are required for organolithium stability. Must be rigorously dried before use. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and often more selective than elemental bromine, reducing the risk of over-bromination or degradation. |
Representative Protocol: Synthesis via DoM
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Directed ortho-Lithiation and Bromination
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(trifluoromethyl)pyridine-4-carboxylic acid (1.0 equiv) and anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Slowly add the prepared LDA solution to the substrate solution at -78 °C. The formation of the di-anion should be observed. Stir for 1-2 hours at this temperature.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.2 equiv) in anhydrous THF, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v77-188
- Farajzadeh, M., Aysan, T., & Moghaddam, M. R. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds, 41(5), 1035-1051. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133917/
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v72-480
- Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00226a002
- Dunn, G. E., & Thimm, H. F. (1978). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 56(12), 1595-1601. Available at: https://www.ingentaconnect.com/content/nrc/cjc/1978/00000056/00000012/art00001
- Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: https://myers.chemistry.harvard.
- University of Wisconsin. Directed (ortho) Metallation. Chemistry 641 Course Notes. Available at: https://www.chem.wisc.edu/areas/organic/index-chem-641.htm (Note: Direct deep link unavailable, linking to course index).
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: https://chemistry.stackexchange.
- El-Gendy, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-508. Available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/25028/91/3
- Baran Lab. Directed Metalation: A Survival Guide. Scripps Research. Available at: https://www.scripps.edu/baran/images/grpmtgpdf/Micalizio_Mar_05.pdf
- BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Technical Support Document. Available at: https://www.benchchem.com/technical-support/preventing-debromination-in-reactions-with-2-bromo-4-iodopyridine
- Fujioka, T., & Fuji, K. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 105–113. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5567319/
- African Rock Art. 2-(Trifluoromethyl)pyridine-4-carboxylic acid. Product Page. Available at: https://african-rock-art.com/volvo-penta-3852301-seal/2-trifluoromethylpyridine-4-carboxylic-acid.html
- Frontier Specialty Chemicals. This compound. Product Page. Available at: https://www.frontiersci.com/p-13882-5-bromo-2-trifluoromethylpyridine-4-carboxylic-acid.html
- Chem-Impex. 2-(Trifluoromethyl)pyridine-4-carboxylic acid. Product Page. Available at: https://www.chemimpex.com/products/07869
- Google Patents. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. EP0593251A1. Available at: https://patents.google.
- Reddy, G. S., & Iyengar, D. S. (2000). Reductive debromination of 1,2-dibromides with anisidines. Tetrahedron Letters, 41(12), 2023-2025. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4803328/
- Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A. Available at: https://patents.google.
- PubChem. This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/28306936
- Frontier Specialty Chemicals. (2013). Technical Data Sheet for this compound. Catalog Number: B13882. Available at: https://www.frontiersci.com/product-documents/b13882.pdf
- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. Available at: https://www.chemicalbook.com/synthesis/1362402-12-7.htm
- ResearchGate. (2025). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Request PDF. Available at: https://www.researchgate.net/publication/372061266_S-Trifluoromethyl_Sulfoximine_as_a_Directing_Group_in_Ortho-Lithiation_Reaction_toward_Structural_Complexity
- Reddit. (2025). Debromination of thiophene. r/OrganicChemistry. Available at: https://www.reddit.
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Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges that require a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful coupling.
I. Understanding the Substrate: Key Challenges
This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of factors:
-
Electron Deficiency: The pyridine ring is inherently electron-deficient, which is further exacerbated by the strongly electron-withdrawing trifluoromethyl group. This can impact the oxidative addition step of the catalytic cycle.[1]
-
Presence of a Carboxylic Acid: The carboxylic acid moiety can complicate the reaction. It can potentially coordinate to the palladium catalyst, and its acidic proton may interfere with the basic conditions typically required for the Suzuki reaction.[2][3]
-
Steric Hindrance: The substitution pattern on the pyridine ring can present steric challenges for the approach of the palladium catalyst and the boronic acid coupling partner.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with this compound in Suzuki coupling reactions.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue and can stem from several factors. Primarily, the choice of catalyst, base, and solvent system is critical. The electron-deficient nature of the pyridine ring can make the initial oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step.[1][]
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), which are known to facilitate the coupling of challenging substrates.[5][6][7] Palladium pre-catalysts, like XPhos Pd G2 or G3, can also be beneficial as they generate the active Pd(0) species more readily.
-
Base and Solvent Compatibility: The choice of base is crucial and must be strong enough to facilitate transmetalation without causing unwanted side reactions.[8][9] A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent such as 1,4-dioxane or DME, often with the addition of water.[3][10] The water content can significantly influence the reaction rate and yield.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions like debromination at higher temperatures.
Q2: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction, particularly with electron-deficient aryl halides. It often occurs when the catalytic cycle is stalled after oxidative addition, and the resulting organopalladium intermediate undergoes a protonolysis reaction.
-
Ligand Choice: The use of bulky, electron-donating ligands can accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), thereby minimizing the lifetime of the intermediate susceptible to debromination.[5][6]
-
Base Strength: A very strong base in the presence of a proton source (like residual water) can exacerbate debromination. Consider using a weaker base or carefully controlling the amount of water in the reaction.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the incidence of debromination. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Q3: I am seeing the formation of homocoupled byproducts of my boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction that can be promoted by the presence of oxygen and certain palladium species.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the boronic acid and the palladium catalyst.
-
Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the rate of homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
Q4: Should I protect the carboxylic acid group before the coupling reaction?
A4: While Suzuki couplings can often tolerate free carboxylic acids, protection is a strategy to consider if you are facing persistent issues.[2][3]
-
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can prevent potential interference with the catalyst and the basic reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid post-coupling.
-
Decarboxylative Coupling: In some cases, a decarbonylative Suzuki coupling might be an alternative strategy, directly using the carboxylic acid as the coupling partner.[11][12][13][14] This, however, represents a significant deviation from the standard Suzuki-Miyaura protocol and requires specific catalytic systems.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a more active catalyst system, such as a Buchwald or Fu-type ligand with a palladium source (e.g., Pd₂(dba)₃) or a pre-catalyst (e.g., XPhos Pd G2). | Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish for this substrate.[5][6][7] |
| Inappropriate Base | Screen different bases. Start with K₂CO₃ or K₃PO₄. If yields are still low, consider stronger bases like Cs₂CO₃ or organic bases such as triethylamine in combination with an inorganic base. | The base plays a critical role in the transmetalation step. The optimal base will depend on the specific boronic acid and solvent system used.[8][9] |
| Incorrect Solvent | Try different solvent systems. A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, DME, or THF) and water is a good starting point. Anhydrous conditions with a non-aqueous base might also be effective. | The solvent influences the solubility of the reagents and the activity of the catalyst and base. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can overcome the activation energy barrier for the reaction. |
Problem 2: Significant Debromination
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Catalytic Turnover | Employ a more active catalyst system (see Problem 1). | A faster catalytic cycle reduces the lifetime of the organopalladium intermediate that is prone to protonolysis. |
| Excessive Base Strength | Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or reduce the amount of base. | A very basic environment can promote the protonolysis of the organopalladium intermediate. |
| Presence of Protic Impurities | Ensure the solvent and reagents are dry if running under anhydrous conditions. If using an aqueous system, carefully control the water content. | Protic species are the source of the proton for the debromination side reaction. |
Problem 3: Formation of Boronic Acid Homocoupling Products
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the Reaction | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar). | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol %). | While counterintuitive, in some cases, lower catalyst concentrations can disfavor the side reaction. |
IV. Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki Coupling
This protocol provides a robust starting point for the optimization of your reaction.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the 1,4-dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.
-
Add the 1,4-dioxane/H₂O solvent mixture to the reaction vessel, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Optimization
Microwave irradiation can significantly accelerate reaction times and is an excellent tool for rapid screening of conditions.[5][6]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
DME/H₂O (3:1 v/v)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, XPhos Pd G3, and K₂CO₃.
-
Add the DME/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
troubleshooting failed reactions with 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive guide to address the common challenges and nuances encountered when working with 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9). This molecule, while a valuable building block, possesses distinct electronic and steric properties that require careful consideration in reaction design. This center provides in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic routes.
Troubleshooting Failed Reactions: A Q&A Guide
This section directly addresses specific experimental failures. The underlying principle for many of the challenges with this reagent stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, which significantly deactivates the pyridine ring.[1][2]
Scenario 1: Amide Coupling Reactions
Question: My amide coupling reaction with this compound is showing low to no yield. I see my amine starting material remaining. What's going wrong?
This is a frequent issue and can typically be traced to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction conditions.
Answer: The primary suspect is often incomplete activation of the carboxylic acid or a reaction rate that is too slow due to the electronic properties of the starting material.[3][4]
Causality & Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: While the CF3 group's influence on the distal carboxylic acid is not as pronounced as on the ring itself, standard coupling conditions may still be insufficient.
-
Insight: The formation of an activated ester (e.g., with HATU, HOBt) is the rate-determining step. If this intermediate hydrolyzes or fails to form efficiently, the reaction will stall.[3]
-
Solution 1: Stronger Coupling Reagents. If you are using a carbodiimide like EDC with HOBt, consider switching to a more potent uronium- or phosphonium-based reagent.
-
HATU or HBTU: These are generally more effective for challenging couplings.
-
PyBOP: Another powerful phosphonium-based reagent that can overcome slow activation.
-
-
Solution 2: Convert to Acid Chloride. For a more robust approach, converting the carboxylic acid to an acyl chloride is highly effective. This creates a much more reactive electrophile.
-
Protocol: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like DCM. Use this activated intermediate immediately with your amine in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA).
-
-
-
Steric Hindrance: The substitution pattern on the pyridine ring, while not directly adjacent to the carboxyl group, can influence the approach of bulky reagents or substrates.
-
Insight: If your amine is sterically hindered, the energy barrier for the nucleophilic attack on the activated ester will be high.
-
Solution: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome this barrier. Monitor the reaction carefully for potential side reactions or decomposition.
-
-
Suboptimal Base and Solvent:
-
Insight: The choice of base is critical. It must be strong enough to deprotonate the amine's ammonium salt (formed after reacting with the activated acid) but not so strong that it causes side reactions. The solvent must fully dissolve all reagents.[3]
-
Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA). For solvents, anhydrous DMF or NMP are often superior to DCM or THF due to their higher polarity and boiling points, which can improve solubility and allow for heating.
-
Troubleshooting Workflow: Amide Coupling
Caption: Decision workflow for troubleshooting failed amide coupling reactions.
Scenario 2: Suzuki Cross-Coupling Reactions
Question: My Suzuki coupling at the 5-bromo position is failing. I'm either getting no product, a low yield, or significant debromination (replacement of Br with H). Why?
This is a classic challenge when dealing with multifunctional substrates. The failure can be due to catalyst deactivation, suboptimal reaction conditions, or interference from the carboxylic acid group.
Answer: The most likely causes are interference from the free carboxylic acid, which can poison the palladium catalyst, or an inadequate catalyst/ligand system for this specific electron-deficient aryl bromide.[5][6]
Causality & Troubleshooting Steps:
-
Catalyst Inhibition by Carboxylic Acid:
-
Insight: The carboxylate anion, formed under the basic reaction conditions, can coordinate to the palladium center. This can stabilize the palladium complex and inhibit the catalytic cycle, effectively poisoning the catalyst.[6]
-
Solution 1: Protect the Carboxylic Acid. The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Solution 2: Use an Additional Equivalent of Base. If protection is not feasible, ensure you are using at least one extra equivalent of your base to account for the acidic proton of the carboxylic acid.
-
Solution 3: Choose Your Base Wisely. While strong bases are needed for transmetalation, very harsh conditions can promote side reactions. A thorough screening of bases is recommended. Potassium phosphate (K₃PO₄) is often effective in these cases.
-
-
Suboptimal Catalyst/Ligand System:
-
Insight: The pyridine ring is electron-deficient due to the -CF3 group. While this can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) center, it can make the subsequent reductive elimination step more difficult. The choice of ligand is critical to balance the steps of the catalytic cycle.[5]
-
Solution: Screen Modern Ligands. Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands that are known to promote challenging couplings.
-
| Catalyst/Ligand Screening Parameters for Suzuki Coupling | |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or modern palladacycles (e.g., G3/G4 precatalysts).[5] |
| Ligand | Screen these: XPhos, SPhos, RuPhos. These are designed for difficult couplings.[5] |
| Base | Screen these: K₂CO₃, Cs₂CO₃, K₃PO₄.[5] Use at least 3 equivalents. |
| Solvent | Anhydrous, degassed solvents are mandatory. Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[7] |
| Boronic Acid/Ester | Ensure high purity. Using a more stable boronic ester (e.g., pinacol ester) can prevent decomposition.[5] |
-
Debromination Side Reaction:
-
Insight: This occurs when the aryl-palladium intermediate is protonated before it can couple with the boronic acid (protodebromination) or undergoes other undesired pathways. This is often exacerbated by the presence of water and suboptimal catalyst kinetics.
-
Solution: Use rigorously anhydrous and degassed solvents. A more efficient ligand (as mentioned above) that promotes faster cross-coupling over competing side reactions is also key.
-
Visualizing Electronic Effects
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid via recrystallization. It addresses common challenges and offers practical, field-proven solutions to optimize crystal yield and purity.
I. Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, explaining the underlying chemical principles for each troubleshooting step.
Q1: My compound oiled out instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the cooling solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with compounds that have a relatively low melting point or when the solution is supersaturated to a high degree.[1][2]
Causality and Remediation:
-
High Solute Concentration/Rapid Cooling: If the concentration of the dissolved compound is too high, or if the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice.[3] The system instead separates into two liquid phases.
-
Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% of the original volume) of additional hot solvent to slightly decrease the saturation.[1] Allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and allowing it to cool with the bath can promote proper crystal growth.[2]
-
-
Inappropriate Solvent Choice: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may melt in the hot solution and separate as an oil on cooling. The melting point for this compound is approximately 215-218°C, so this is less likely to be the primary cause with common organic solvents.[4] However, significant impurities can depress the melting point, making oiling out more probable.
-
Solution: Consider a lower-boiling point solvent or a mixed-solvent system. For instance, dissolving the crude product in a minimal amount of a "good" hot solvent (like ethanol or ethyl acetate) and then slowly adding a "poor" solvent (like hexane or water) at an elevated temperature until turbidity is observed can facilitate crystallization upon slow cooling.[5][6]
-
Q2: I have a very low yield of crystals, or no crystals formed at all upon cooling. What should I do?
A2: This is one of the most frequent issues in recrystallization and typically points to a solution that is not sufficiently saturated.[1][7]
Causality and Remediation:
-
Excess Solvent: The most common reason for low or no yield is the use of too much solvent during the initial dissolution step.[1][8][9] This keeps the compound in solution even at low temperatures.
-
Solution: Reduce the solvent volume by gently boiling the solution to evaporate some of the solvent.[7] Be sure to do this in a fume hood and use a boiling chip. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Once you reach a point of saturation where crystals appear upon cooling, you can proceed.
-
-
Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1][8] Crystal growth requires a nucleation event to begin.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[1][10] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the cooled solution.[5][7] This provides a template for further crystal formation.
-
Solution 3: Drastic Cooling. While slow cooling is generally preferred, if no crystals form, placing the flask in an ice-water bath can sometimes force crystallization.[2][11] This may result in smaller, less pure crystals, but it can recover the product.
-
Q3: The resulting crystals are colored, but the pure compound should be white. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules with conjugated systems. They can be effectively removed by adsorption onto activated carbon.
Causality and Remediation:
-
Presence of Highly-Colored Impurities: These impurities may be soluble in the recrystallization solvent and can get trapped in the crystal lattice.
-
Solution: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield. Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot gravity filtration to remove the activated carbon, and then allow the clear, colorless filtrate to cool and crystallize.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][6] For this compound, which is soluble in organic solvents and only slightly soluble in water, a range of options can be considered.[12][13]
-
Single Solvents: Polar protic solvents like ethanol or isopropanol can be effective. Due to the carboxylic acid and pyridine moieties, these solvents are good candidates.[14]
-
Mixed-Solvent Systems: A mixed-solvent system often provides superior results. A common and effective approach is to use a primary solvent in which the compound is quite soluble, paired with an anti-solvent in which it is poorly soluble.[6]
-
Example System: Ethyl acetate (good solvent) and n-hexane (anti-solvent).[5][15] Dissolve the crude material in a minimal amount of hot ethyl acetate, then slowly add n-hexane until the solution becomes persistently cloudy. Re-heat gently to clarify and then cool slowly.
-
Another Option: Methanol/water or Acetone/water systems are also commonly used for polar organic compounds.[15]
-
Q2: How can I determine the optimal amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[8][10][11]
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small portion of the chosen solvent and heat the mixture to boiling.
-
Continue to add small portions of the hot solvent, allowing the mixture to return to a boil after each addition, until the solid has just completely dissolved.[9]
-
If insoluble impurities remain, you should perform a hot filtration at this stage.[2]
Q3: What is the expected purity and yield after one recrystallization?
A3: A single, carefully performed recrystallization can significantly improve purity. Starting with a crude product of 95% purity, it is often possible to achieve >99% purity.[3] However, yield is always sacrificed for purity. A yield of 70-85% is considered good for a single recrystallization. Significant losses can occur if too much solvent is used or if the compound has appreciable solubility in the cold solvent.[8]
Solvent Selection & Recrystallization Parameters
| Parameter | Single Solvent System (e.g., Ethanol) | Mixed-Solvent System (e.g., Ethyl Acetate/Hexane) | Key Considerations |
| Primary Solvent | Ethanol | Ethyl Acetate | Should dissolve the compound well when hot. |
| Anti-Solvent | N/A | n-Hexane | Should not dissolve the compound well at any temperature. Must be miscible with the primary solvent.[6] |
| Temperature | Heat to boiling point of ethanol (~78°C) | Heat to 60-70°C (below boiling point of hexane) | Avoid excessive boiling to prevent solvent loss.[9] |
| Cooling Protocol | Slow cooling to room temp, then ice bath | Slow cooling to room temp, then ice bath | Slow cooling is critical for forming large, pure crystals.[3][10] |
| Expected Yield | 70-85% | 75-90% | Highly dependent on technique and initial purity. |
III. Experimental Workflow and Protocols
Recrystallization Workflow Diagram
Caption: General workflow for purification by single-solvent recrystallization.
Step-by-Step Protocol: Recrystallization using Ethyl Acetate/Hexane
This protocol details the purification of crude this compound using a mixed-solvent system.
-
Dissolution:
-
Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask.
-
Add approximately 10 mL of ethyl acetate. Place a stir bar in the flask and heat the mixture on a hot plate to 60-70°C with gentle stirring.
-
Continue adding ethyl acetate in small portions (1-2 mL) until the solid completely dissolves. Record the total volume of ethyl acetate used. Avoid adding a large excess to ensure high recovery.[5]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the impurities.[2]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly towards room temperature on a benchtop. Do not disturb the flask.
-
Once the solution has cooled slightly, begin to slowly add n-hexane dropwise with gentle swirling.
-
Continue adding n-hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystals should begin to form.[3]
-
-
Complete Crystallization:
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold n-hexane to remove any residual soluble impurities.[2][8]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystalline solid to a watch glass and allow it to air dry completely. The final product should be a white crystalline solid.
-
IV. References
-
Thermo Scientific Chemicals. (n.d.). This compound, 95%. Fishersci.ca. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. matrixscientific.com [matrixscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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managing impurities in 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid reactions
Welcome to the technical support center for 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding and managing its reactivity is paramount to achieving high-purity products.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges encountered during its use, focusing on the identification, mitigation, and management of reaction impurities.
Section 1: Troubleshooting Common Impurities & Side Reactions
This section addresses the most frequently encountered issues in a direct question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.
Q1: My reaction is showing a significant byproduct with a mass corresponding to the loss of CO2. What is happening and how can I prevent it?
A1: This is a classic case of decarboxylation, a known reactivity pathway for certain pyridinecarboxylic acids.
Expertise & Causality: The stability of the carbanion or zwitterion intermediate formed upon loss of carbon dioxide dictates the rate of decarboxylation.[4] For pyridinecarboxylic acids, the nitrogen atom can stabilize the intermediate, particularly when the carboxylic acid is positioned at the 2- or 4-position. While this compound is generally stable under standard conditions, elevated temperatures, prolonged reaction times, or the presence of certain catalysts (acidic or basic conditions) can promote this unwanted side reaction.[5][6][7] The electron-withdrawing trifluoromethyl group can further influence the electronic properties of the pyridine ring, affecting the stability of intermediates.
Troubleshooting & Prevention:
-
Thermal Management: Avoid excessive heating. If the desired reaction requires elevated temperatures, conduct a time-course study to find the optimal balance between reaction completion and decarboxylation. Many amide couplings, for instance, can proceed efficiently at room temperature.
-
pH Control: In aqueous workups or reactions, avoid strongly acidic or basic conditions where possible. Decarboxylation rates for pyridinecarboxylic acids are often pH-dependent.[5]
-
Catalyst Choice: In reactions like cross-couplings, the choice of metal catalyst and ligands can influence thermal stability. Screen different conditions on a small scale to identify a lower-temperature protocol.
The decarboxylation product, 3-Bromo-6-(trifluoromethyl)pyridine, can be challenging to separate due to its non-polar nature compared to the starting acid. Proactive prevention is the most effective strategy.
Q2: I'm performing an amide coupling reaction using a carbodiimide (e.g., EDC, DCC) and observing a persistent, neutral impurity. What is it and how do I get rid of it?
A2: You are likely observing the formation of an N-acylurea byproduct, a common issue in carbodiimide-mediated couplings.
Expertise & Causality: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable N-acylurea.[8] This side reaction is irreversible and consumes both your starting acid and the coupling reagent.
Troubleshooting & Prevention:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic activator like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the amine.[9]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period (5-30 minutes) before introducing the amine. This allows for the formation of the active ester intermediate, minimizing the time the highly reactive O-acylisourea is present when the amine is introduced.[10]
-
Solvent Choice: Perform the reaction in appropriate, anhydrous polar aprotic solvents like DMF or NMP.
-
Purification: The N-acylurea byproduct from EDC is often water-soluble, facilitating its removal during aqueous workup.[9] However, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and often precipitates, but trace amounts can require chromatographic separation.[9]
Below is a diagram illustrating the competing reaction pathways.
Sources
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Technical Support Center: Cross-Coupling with 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for cross-coupling reactions involving the challenging substrate, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome common experimental hurdles.
The unique structure of this compound, featuring a highly electron-deficient pyridine ring due to the trifluoromethyl group, a coordinating carboxylic acid moiety, and a reactive bromine atom, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. This guide will address these challenges for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering alternative catalyst recommendations and strategies for success.
I. General Considerations & Key Challenges
Before delving into specific reaction types, it's crucial to understand the inherent properties of the substrate that influence catalyst and condition selection.
-
Electron-Deficient Ring: The potent electron-withdrawing nature of the trifluoromethyl group significantly impacts the pyridine ring's electronic properties.[1][2] This generally facilitates the oxidative addition of the C-Br bond to the palladium(0) center, which is often the rate-determining step in the catalytic cycle.[3] However, it can also affect the subsequent reductive elimination step.
-
Carboxylic Acid Group: This functional group is a primary source of complications.
-
Coordination/Inhibition: The pyridine nitrogen and the carboxylate can chelate the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
-
Decarboxylation Risk: Pyridine carboxylic acids can be susceptible to decarboxylation under the basic and often heated conditions of cross-coupling reactions.[5][6] This is a significant potential side reaction that can lead to low yields of the desired product.
-
Solubility Issues: The free carboxylic acid can lead to poor solubility in common aprotic solvents used for cross-coupling, such as toluene or dioxane.
-
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, which can sometimes inhibit catalysis.[4] The choice of a suitable ligand is critical to mitigate this effect.
Logical Flow for Troubleshooting
The following diagram outlines a general workflow for troubleshooting cross-coupling reactions with this substrate.
Caption: A logical workflow to diagnose and solve common issues.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. However, with our substrate, careful selection of the catalyst, base, and conditions is paramount.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is not working. I see starting material and some debrominated starting material. What's the likely cause?
A1: This is a common issue and can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. Ensure you are using high-quality, anhydrous, and thoroughly degassed solvents.[4] The presence of oxygen can oxidize the active Pd(0) catalyst.
-
Inefficient Transmetalation: This step is highly dependent on the base. The boronic acid must be activated by the base to facilitate the transfer of the organic group to the palladium center.[7] If the base is not strong enough or is not sufficiently soluble, this step will be slow.
-
Protodeboronation: The debrominated byproduct suggests that your boronic acid is being cleaved by a proton source (like water) before it can participate in the catalytic cycle.[4] Ensure all reagents and solvents are rigorously dried.
Q2: What is the best initial catalyst system to try for this substrate?
A2: For challenging, electron-deficient heteroaryl halides, traditional catalysts like Pd(PPh₃)₄ may be insufficient.[4] A better starting point would be a system utilizing a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step.
Recommended Starting Catalyst Systems for Suzuki Coupling
| Catalyst System | Palladium Precursor | Ligand | Typical Loading (mol%) | Rationale & Comments |
| System 1: Buchwald Ligand | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-3% Pd, 2-6% Ligand | Highly active for challenging substrates.[8] Promotes efficient oxidative addition and reductive elimination. |
| System 2: dppf-based | PdCl₂(dppf) | dppf (in complex) | 2-5% | A robust, general catalyst that is often effective for a wide range of couplings. A good first-screen option.[9] |
| System 3: Pre-formed Pd(0) | Pd(PPh₃)₄ | PPh₃ (in complex) | 3-5% | Can be effective, but often requires higher temperatures and may be less efficient for this specific substrate.[10] |
Q3: I suspect the carboxylic acid is causing issues. What can I do?
A3: This is a very likely scenario. You have two primary strategies:
-
Optimize Conditions for the Free Acid: Use a base known to be compatible with carboxylic acids, such as K₃PO₄ or Cs₂CO₃, which are less nucleophilic than alkoxides. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also minimize decarboxylation.
-
Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester is significantly less coordinating and not prone to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach is often used in multi-step syntheses to avoid such complications.[11][12]
Troubleshooting Guide: Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst, suboptimal ligand, ineffective base. | Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[8] Screen different bases (K₃PO₄, Cs₂CO₃). Ensure strictly anhydrous and anaerobic conditions.[4] |
| Significant Debromination | Protodeboronation of the boronic acid. | Use fresh, high-purity boronic acid. Consider switching to a more stable boronate ester (e.g., pinacol ester).[9] Ensure all solvents and reagents are scrupulously dry. |
| Formation of Decarboxylated Product | High reaction temperature, strong or nucleophilic base. | Lower the reaction temperature. Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. The most reliable solution is to perform the coupling on the corresponding ester derivative. |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate stoichiometry. | Rigorously degas all solvents and maintain a positive inert gas pressure.[4] Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
Experimental Protocol: Suzuki Coupling of the Methyl Ester Derivative
This protocol assumes the pre-synthesis of methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate.
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are crucial in medicinal chemistry. The success of this reaction is highly dependent on the ligand.[4][13]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges for the Buchwald-Hartwig amination with this substrate?
A1: The primary challenges are similar to the Suzuki coupling: potential catalyst inhibition by the pyridine nitrogen and/or the carboxylic acid, and possible side reactions involving the carboxylic acid.[14] Additionally, the choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are often required, which can increase the risk of decarboxylation.[15]
Q2: Which generation of Buchwald-Hartwig catalysts should I use?
A2: For a substrate like this, it is advisable to start with second or third-generation catalyst systems that employ bulky, electron-rich biaryl monophosphine ligands. These are known to be more effective for heteroaryl halides.[16]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Palladium Precursor | Ligand | Base | Rationale & Comments |
| System 1: XPhos | Pd₂(dba)₃ or G3-XPhos Precatalyst | XPhos | NaOtBu or LHMDS | XPhos is a highly general and effective ligand for a wide range of amines and aryl halides, including challenging heteroaromatics.[17] |
| System 2: RuPhos | Pd₂(dba)₃ or G3-RuPhos Precatalyst | RuPhos | K₂CO₃ or K₃PO₄ | RuPhos can sometimes be effective with weaker carbonate bases, which may help to avoid decarboxylation.[14] |
| System 3: Josiphos-type | Pd(OAc)₂ | Josiphos Ligands | Cs₂CO₃ | Bidentate ferrocenyl phosphines can be effective and offer different steric and electronic properties. |
Q3: My reaction is sluggish. Should I increase the temperature?
A3: Increasing the temperature can improve reaction rates but also significantly increases the risk of decarboxylation. Before raising the temperature, consider screening different ligands and bases. A more active catalyst system may allow the reaction to proceed at a lower temperature. Microwave irradiation can sometimes be beneficial for driving reactions to completion in shorter times, potentially minimizing thermal decomposition.[18]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Catalyst inhibition, incorrect base. | Ensure a strictly inert atmosphere. Screen different ligands (XPhos, RuPhos).[14] Ensure the base is strong enough (NaOtBu is a good starting point). Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Low Yield with Byproducts | Decarboxylation, hydrodehalogenation. | Lower the reaction temperature. Screen weaker bases if possible (e.g., K₃PO₄ with RuPhos).[14] Protect the carboxylic acid as an ester. |
| Incomplete Conversion | Catalyst deactivation. | Increase catalyst loading slightly (e.g., from 2% to 4%). Switch to a more robust ligand or pre-catalyst. |
IV. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. Both traditional copper-co-catalyzed and copper-free variants can be considered.
Frequently Asked Questions (FAQs)
Q1: Should I use a standard copper-co-catalyzed Sonogashira reaction or a copper-free version?
A1: The standard Sonogashira protocol using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is a robust and reliable starting point.[19] However, copper can sometimes lead to alkyne homocoupling (Glaser coupling). If you observe significant amounts of this byproduct, or if your downstream application is sensitive to copper contamination, a copper-free protocol is an excellent alternative.[20][21]
Q2: What conditions are recommended for a copper-free Sonogashira coupling?
A2: Copper-free Sonogashira reactions typically require a palladium catalyst with a suitable phosphine ligand and a strong amine base in a polar aprotic solvent. An air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl has shown high efficacy for room-temperature couplings of challenging aryl bromides.[22]
Recommended Catalyst Systems for Sonogashira Coupling
| Reaction Type | Palladium Source | Co-catalyst / Ligand | Base | Solvent |
| Standard (Cu) | PdCl₂(PPh₃)₂ (2-5%) | CuI (4-10%) | Et₃N or i-Pr₂NH | THF or DMF |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl (2.5%) | DTBNpP (in complex) | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO |
| Copper-Free | Pd(PPh₃)₄ (5%) | --- | i-Pr₂NH | Dioxane |
Q3: The carboxylic acid seems to be interfering with my Sonogashira reaction. What are my options?
A3: As with the other coupling reactions, protecting the carboxylic acid as an ester is the most reliable strategy to prevent interference. If you must use the free acid, employing a large excess of the amine base (e.g., 5-10 equivalents of Et₃N) can sometimes help by ensuring the carboxylic acid is fully deprotonated to the carboxylate salt and by outcompeting it for coordination to the palladium center.
Experimental Protocol: Copper-Free Sonogashira Coupling (Ester Derivative)
This protocol is adapted for methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate.
-
Reaction Setup: To a Schlenk tube, add methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate (1.0 equiv), the terminal alkyne (1.5 equiv), and [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (0.025 equiv).[22]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed DMSO via syringe, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv).[22]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. For this electron-deficient substrate, the reaction may be complete in 2-6 hours.[22]
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water several times to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycles Visualization
Caption: Simplified catalytic cycles for the three major cross-coupling reactions.
References
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. Benchchem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Functionalization of pyridines. ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. National Center for Biotechnology Information.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. National Institutes of Health.
- Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. Benchchem.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. RSC Publishing.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Pyridine synthesis. Organic Chemistry Portal.
- Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. National Institutes of Health.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Thieme E-Books & E-Journals.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Technical University of Munich.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
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preventing decomposition of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid during reactions
Welcome to the technical support center for 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive building block in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the reactivity and stability of this compound, ensuring successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What could be the primary cause?
A1: Low yields are often attributed to the decomposition of the starting material, primarily through decarboxylation, especially under thermal stress or basic conditions. The pyridine ring is highly electron-deficient due to the presence of the trifluoromethyl group at the 2-position and the carboxylic acid at the 4-position, which can make the molecule susceptible to degradation. Careful control of reaction temperature and appropriate choice of base are critical.
Q2: I am observing an unexpected byproduct in my reaction. What is the likely identity of this byproduct?
A2: The most common byproduct is the decarboxylated species, 5-Bromo-2-(trifluoromethyl)pyridine. This occurs when the carboxylic acid group is lost as carbon dioxide. The formation of this byproduct is often favored by high temperatures and certain basic conditions.
Q3: How should I store this compound to ensure its stability?
A3: To maintain its integrity, the compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Exposure to moisture and strong oxidizing agents should be avoided.[2]
Q4: Is this compound compatible with standard amide coupling and cross-coupling reaction conditions?
A4: While it is a valuable intermediate for these reactions, its use requires careful optimization of reaction conditions. The electron-deficient nature of the pyridine ring can affect the reactivity of both the carboxylic acid and the bromo substituent. Standard protocols may need to be adapted to prevent decomposition and achieve high yields.
Troubleshooting Guide: Amide Bond Formation
The formation of amides from this compound can be challenging due to the steric hindrance from the 2-trifluoromethyl group and the potential for decarboxylation.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Decarboxylation of Starting Material: High reaction temperatures or prolonged reaction times can lead to the loss of the carboxylic acid group. 2. Poor Activation of the Carboxylic Acid: The electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid, making standard activation methods less effective. 3. Steric Hindrance: The trifluoromethyl group can sterically hinder the approach of the amine to the activated carboxylic acid. | 1. Temperature Control: Maintain the reaction temperature as low as possible. Consider running the reaction at room temperature or even 0°C if the reactivity of the amine allows. 2. Choice of Coupling Agent: Use highly efficient coupling agents known to work well with sterically hindered and electron-deficient substrates. Reagents such as HATU, HBTU, or COMU are often more effective than standard carbodiimides like DCC or EDC. 3. Staged Addition: Activate the carboxylic acid first with the coupling agent and a non-nucleophilic base (e.g., DIPEA) at a low temperature before adding the amine. |
| Formation of Decarboxylated Byproduct | Excessive Heat or Inappropriate Base: Strong, nucleophilic bases and high temperatures promote decarboxylation. | Milder Conditions: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like DBU or hydroxides. Keep the reaction temperature below 60°C if possible. |
| Incomplete Reaction | Insufficient Activation or Reactivity: The combination of steric hindrance and electronic effects may slow down the reaction. | Increase Equivalents of Coupling Agent: A slight excess (1.2-1.5 equivalents) of the coupling agent can drive the reaction to completion. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow for longer reaction times at a controlled temperature. |
Experimental Protocol: Amide Coupling with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Add the coupling agent (e.g., HATU, 1.2 equiv.) portion-wise and stir the mixture at 0°C for 15-30 minutes.
-
Amine Addition: Add the primary amine (1.1 equiv.) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the presence of three distinct functional groups. The reaction can be performed on the carboxylic acid itself or its corresponding ester.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield or No Reaction | 1. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. 2. Protodeboronation of Boronic Acid: The basic conditions required for the reaction can lead to the degradation of the boronic acid. 3. Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent system. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired cross-coupling and minimize catalyst inhibition.[3] 2. Base Selection: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like cesium carbonate (Cs₂CO₃) to minimize protodeboronation.[4] 3. Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to ensure the solubility of both the organic and inorganic components. |
| Decarboxylation of Starting Material | High Temperature and Strong Base: Similar to amide coupling, these conditions can lead to the loss of the carboxylic acid group. | Temperature and Base Control: Use the mildest effective base and the lowest possible temperature to achieve a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, minimizing the overall reaction time and thermal decomposition.[5] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid. | Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid.
-
Preparation: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a portion of the degassed organic solvent.
-
Reaction Setup: Add the catalyst mixture to the reaction vessel. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100°C under an inert atmosphere and stir vigorously for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]
- ResearchGate. Suzuki coupling of p-bromoacetophenone (5)
- The MJA Lab. Green Chemistry. [Link]
- Growing Science.
- Frontier Specialty Chemicals. This compound. [Link]
- Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- PubChem. This compound. [Link]
- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)
- Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
- LookChem. Cas 749875-16-9,5-Bromo-2-trifluoromethyl-isonicotinic acid. [Link]
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analytical methods for detecting byproducts in 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and troubleshooting during the synthesis of this important pharmaceutical intermediate.[1][2][3]
Introduction: The Synthetic Landscape and its Challenges
This compound is a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its synthesis, while established, can present challenges related to purity and the formation of undesired byproducts. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5] Therefore, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
This guide provides a structured approach to identifying and quantifying potential byproducts using state-of-the-art analytical techniques. It is organized into a troubleshooting guide and a frequently asked questions (FAQs) section to directly address common issues encountered in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis and analysis of this compound.
Problem 1: My HPLC chromatogram shows unexpected peaks. How do I identify them?
The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach is key to their identification.
Step-by-Step Impurity Identification:
-
Initial Assessment:
-
Compare the retention times of the unknown peaks with those of your starting materials and known intermediates.
-
Evaluate the peak shape. Poor peak shape (e.g., tailing or fronting) might indicate issues with the HPLC method itself.[6]
-
-
Mass Spectrometry (MS) Coupling:
-
The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] This technique provides the molecular weight of the eluting compounds, offering critical clues to their identity.
-
High-resolution mass spectrometry (HRMS) can provide the elemental composition, further narrowing down the possibilities.[8]
-
-
Consider Potential Side Reactions: Based on the synthesis route, anticipate likely byproducts. Common side reactions include:
-
Incomplete Hydrolysis: If the synthesis involves the hydrolysis of a nitrile precursor, the corresponding amide is a likely byproduct.[10][11][12][13]
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the carboxylic acid group.[14][15][16][17][18]
-
Over- or Under-bromination: If bromination is a key step, impurities with different degrees of bromination may be present.
-
Residual Starting Materials and Reagents: Unreacted starting materials or reagents can appear as impurities.[5]
-
Workflow for Impurity Identification:
Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.
Problem 2: My product purity is consistently low. What are the likely causes?
Low product purity can stem from various factors throughout the synthetic and purification process.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider adjusting reaction time, temperature, or stoichiometry.[4] |
| Side Reactions | Optimize reaction conditions (temperature, pH, solvent) to minimize the formation of byproducts.[5] For instance, carefully control the temperature during decarboxylation-sensitive steps. |
| Inefficient Purification | Re-evaluate your purification strategy. This may involve optimizing the recrystallization solvent system, trying a different chromatographic technique (e.g., column chromatography), or employing an acid-base extraction to remove basic or acidic impurities.[19] |
| Degradation | Assess the stability of your product under the purification and storage conditions. The target molecule may be sensitive to light, heat, or pH. Store in a cool, dry, and dark place.[3] |
Problem 3: I'm having trouble with baseline noise and peak tailing in my HPLC analysis.
A stable baseline and symmetrical peak shape are essential for accurate quantification.
Troubleshooting HPLC Performance:
-
Mobile Phase: Ensure the mobile phase is properly degassed and filtered. Inconsistent mixing or dissolved gases can cause baseline noise. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like pyridine carboxylic acids.
-
Column: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[6]
-
System Leaks: Check for any leaks in the HPLC system, as these can cause pressure fluctuations and baseline instability.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
Based on common synthetic routes, the following are potential byproducts:
-
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxamide: Arises from incomplete hydrolysis of a nitrile intermediate.[10][12]
-
5-Bromo-2-(trifluoromethyl)pyridine: The product of decarboxylation.[14][16]
-
Starting materials and intermediates: Unreacted precursors can carry through the synthesis.
-
Isomers: Depending on the specificity of the reactions, positional isomers may be formed.
Q2: Which analytical technique is best for routine purity checks?
For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[5][7][20] It offers a good balance of speed, sensitivity, and resolving power for separating the main compound from its impurities.
Q3: How can I use NMR to characterize my product and its byproducts?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The chemical shifts and coupling constants are characteristic of the pyridine ring substitution pattern.
-
¹³C NMR: Shows the carbon framework of the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds.[21][22][23][24] The trifluoromethyl group will give a distinct signal, and its chemical shift can be sensitive to changes in the molecule's structure.[21]
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this analysis?
While GC-MS is a powerful technique for volatile and thermally stable compounds, it may not be the primary choice for this compound due to its relatively low volatility and potential for thermal degradation (decarboxylation) in the hot injector port.[25][26] However, it can be useful for analyzing more volatile byproducts, such as the decarboxylated impurity. Derivatization to a more volatile ester form can also make the parent compound amenable to GC-MS analysis.
Experimental Protocols
General HPLC Method for Purity Analysis
This protocol provides a starting point for method development. Optimization will be necessary for your specific system and sample matrix.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[20]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Workflow for HPLC Method Development:
Caption: A streamlined workflow for developing a robust HPLC method.
Conclusion
A thorough understanding of potential side reactions and the application of appropriate analytical methodologies are paramount for the successful synthesis of high-purity this compound. This guide provides a framework for troubleshooting common issues and implementing robust analytical controls. By combining careful experimental design with powerful analytical techniques like LC-MS and NMR, researchers can ensure the quality and integrity of this vital pharmaceutical intermediate.
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342–1347.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect.
- Hydrolysis of nitriles. (n.d.). Chemguide.
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- Chemistry of Nitriles. (2025). LibreTexts.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Brown, E. V., & Neil, R. J. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. American Chemical Society.
- Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
- Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Compar
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.
- 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- El-Kasasy, R., & El-Bardicy, M. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
- Gu, M., & Zhao, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Tzanani, N., & Danai, O. (2020).
- Mastering API Synthesis: Route Selection & Impurity Control. (n.d.).
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- Smith, A. J. R., et al. (2021).
- Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Quantitative Analysis of Trace Impurities in Drugs (LC/MS). (n.d.).
- Common API Mistakes and How To Avoid Them. (n.d.). Moravek.
- This compound. (n.d.). Frontier Specialty Chemicals.
- 161892874.pdf. (n.d.). CORE.
- This compound. (n.d.).
- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. (n.d.). ChemicalBook.
- Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- This compound Catalog Number: B13882. (n.d.). Frontier Specialty Chemicals.
- Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- Fluorine NMR. (n.d.). University of Washington.
- This compound, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- This compound. (n.d.). PubChem.
- Pyridine. (n.d.). Wikipedia.
- Troubleshooting. (n.d.). The Pharma Master.
- Smith, A. J. R., et al. (2022).
- Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit.
- OSHA Method PV2295. (n.d.). OSHA.
- HPLC Methods for analysis of Pyridine. (n.d.).
- 161 questions with answers in PYRIDINES. (n.d.).
- Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. (2025).
- Higashi, T., & Shimada, K. (2004).
- 5-Bromo-2-(trifluoromethyl)pyridine. (n.d.). Sigma-Aldrich.
- Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of privileged scaffolds is a cornerstone of rational drug design. The 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid moiety has emerged as a versatile and highly valuable starting material for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and sterically defined substitution pattern provide a robust framework for the development of potent and selective modulators of various biological targets. This guide offers an in-depth comparison of the biological activities of several classes of derivatives synthesized from this key intermediate, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
Introduction to a Privileged Scaffold: this compound
This compound is a synthetic building block that has garnered significant attention in pharmaceutical research.[1][2] The presence of a trifluoromethyl group at the 2-position enhances metabolic stability and can increase binding affinity through favorable interactions with target proteins. The bromine atom at the 5-position and the carboxylic acid at the 4-position serve as convenient synthetic handles for the introduction of diverse functionalities, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.
This guide will delve into the biological activities of derivatives targeting a range of therapeutic areas, including depression, cancer, and cardiovascular disease. We will examine the structure-activity relationships (SAR) and provide a comparative analysis of their potencies, offering insights into the rational design of next-generation therapeutics based on this privileged scaffold.
Dual NK1 Antagonists and SERT Inhibitors for the Treatment of Depression
The dual antagonism of the neurokinin 1 (NK1) receptor and inhibition of the serotonin transporter (SERT) represents a promising therapeutic strategy for the treatment of depression. A series of pyridine derivatives, synthesized from this compound, linked to a phenylpiperidine core have been optimized for this dual activity.[2]
Comparative Biological Activity
The following table summarizes the in vitro potencies of key derivatives from this class. The data highlights the structure-activity relationships that guided the optimization of these dual-acting compounds.
| Compound | R Group | hNK1 Ki (nM) | hSERT Ki (nM) |
| 1 | H | 1.5 | 10 |
| 2 | 2-F | 0.8 | 5.4 |
| 3 | 3-F | 1.2 | 8.2 |
| 4 | 4-F | 1.1 | 3.9 |
| 5 | 2-Me | 1.3 | 7.1 |
| 6 | 3-Me | 1.9 | 12 |
| 7 | 4-Me | 1.6 | 6.5 |
| 8 | 2-OMe | 2.5 | 15 |
| 9 | 3-OMe | 3.1 | 21 |
| 10 | 4-OMe | 2.8 | 18 |
| 44 | 3,5-di-F | 0.5 | 2.5 |
Data extracted from Gillman, K. W., et al. (2013). Bioorganic & Medicinal Chemistry Letters, 23(2), 407-411.[2]
Optimization of the substitution pattern on the pyridine ring led to the discovery of compound 44 , which exhibited potent dual affinity for both hNK1 and hSERT. This compound also demonstrated favorable in vivo activity in preclinical models of depression.[2]
Experimental Protocol: In Vitro Binding Assays
Objective: To determine the binding affinity of synthesized compounds to the human NK1 receptor and serotonin transporter.
Materials:
-
HEK293 cell membranes expressing recombinant human NK1 receptor
-
HEK293 cell membranes expressing recombinant human SERT
-
[³H]Substance P (for NK1 assay)
-
[³H]Citalopram (for SERT assay)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid
-
Microplates
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the cell membranes, the appropriate radioligand ([³H]Substance P for NK1 or [³H]Citalopram for SERT), and the test compound or vehicle.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well of the filter plate.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation, based on the IC50 values obtained from competitive binding curves.
Imidazopyrimidine Derivatives as EED Inhibitors for Cancer Therapy
The Embryonic Ectoderm Development (EED) protein is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation and is often dysregulated in cancer. A series of potent imidazopyrimidine-based EED inhibitors have been developed, with some structures suggesting a potential synthetic route from this compound.
Comparative Biological Activity
The following table presents the in vitro potency of several imidazopyrimidine EED inhibitors.
| Compound | R Group | EED IC50 (nM) | KARPAS422 Cell Growth IC50 (nM) |
| 12 | Phenyl | 0.4 | 4.2 |
| 22 | 1-Methyl-1H-pyrazol-4-yl | 0.6 | 0.9 |
| 23 | 1-Methyl-1H-pyrazol-3-yl | 0.5 | 8.1 |
| 26 | N-Methyl | 0.6 | 0.9 |
| 27 | N-Ethyl | 0.7 | 1.1 |
| 28 (EEDi-5273) | N-Isopropyl | 0.2 | 1.2 |
| 31 | N-(2-Fluoroethyl) | 0.8 | 1.2 |
| 35 | N-(2-Hydroxyethyl) | 0.6 | 1.5 |
Data extracted from Wang, C., et al. (2021). Journal of Medicinal Chemistry, 64(13), 9024-9045.
The optimization of the N-alkyl substituent led to the identification of compound 28 (EEDi-5273) , which demonstrated exceptional potency against EED and robust anti-proliferative activity in the KARPAS422 lymphoma cell line. This compound also exhibited excellent pharmacokinetic properties and in vivo efficacy in xenograft models.
Experimental Workflow: EED Inhibitor Evaluation
The following diagram illustrates the typical workflow for the evaluation of EED inhibitors.
Caption: Workflow for the discovery and evaluation of EED inhibitors.
Other Biologically Active Derivatives
The versatility of the this compound scaffold has been further demonstrated through its use in the synthesis of other classes of biologically active molecules, including:
-
MALT1 Inhibitors: Pyrazolopyrimidine derivatives have been developed as allosteric inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key target in certain types of lymphoma and autoimmune diseases.
-
Sodium Channel Modulators: (Hetero)aromatic carboxamides derived from this scaffold have been investigated as modulators of voltage-gated sodium channels, which are important targets for the treatment of pain and epilepsy.
-
CETP Inhibitors: Tetrahydropyrrolooxazolidinones have been synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL cholesterol and potentially reducing the risk of cardiovascular disease.
While detailed comparative data for these classes of compounds directly linking back to the this compound starting material is less readily available in the public domain, the patent literature indicates the significant potential of this scaffold in these therapeutic areas.
Conclusion
This compound has proven to be a highly fruitful starting point for the development of a wide range of biologically active compounds. The derivatives discussed in this guide showcase the power of this scaffold in generating potent and selective modulators of diverse biological targets. The provided comparative data and experimental protocols offer a valuable resource for researchers seeking to further explore the therapeutic potential of this privileged chemical framework. Future investigations into the synthesis and biological evaluation of novel derivatives are warranted and hold the promise of delivering new and improved therapies for a variety of diseases.
References
- Frontier Specialty Chemicals. (n.d.). This compound.
- Gillman, K. W., Parker, M. F., Silva, M., Degnan, A. P., Tora, G. O., Lodge, N. J., ... & Macor, J. E. (2013). Design, optimization, and in vivo evaluation of a series of pyridine derivatives with dual NK1 antagonism and SERT inhibition for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(2), 407-411. [Link]
Sources
- 1. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, optimization, and in vivo evaluation of a series of pyridine derivatives with dual NK1 antagonism and SERT inhibition for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing reactivity of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid with similar compounds
A Comparative Guide to the Reactivity of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique and often synergistic interplay of its four key structural features: an electron-deficient pyridine core, a strongly electron-withdrawing trifluoromethyl group, a versatile carboxylic acid handle, and a strategically positioned bromine atom amenable to cross-coupling reactions.
This guide provides an in-depth analysis of the reactivity of this molecule, comparing it with structurally similar compounds to provide researchers with a predictive framework for its application in synthesis. We will explore the electronic effects governing its behavior and delve into its performance in key synthetic transformations, supported by mechanistic insights and experimental data. The strategic incorporation of the trifluoromethyl (-CF3) group is known to dramatically alter a molecule's properties, including bioactivity, metabolic stability, and lipophilicity, making this scaffold particularly valuable.[3][4][5]
Chapter 1: The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of its substituents. The pyridine nitrogen, the trifluoromethyl group at the C2 position, and the carboxylic acid at the C4 position all work in concert to render the aromatic ring significantly electron-deficient.
-
Trifluoromethyl Group (-CF3): As one of the most potent electron-withdrawing groups in organic chemistry, the -CF3 group exerts a strong negative inductive effect (-I).[6] This effect drastically lowers the electron density across the entire pyridine ring, enhancing the electrophilicity of the ring carbons and increasing the acidity of the carboxylic acid proton.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink through both inductive (-I) and resonance (-M) effects, contributing significantly to the ring's electron-poor character.
-
Carboxylic Acid (-COOH): This group is also deactivating, pulling electron density from the ring via inductive and resonance effects.
-
Bromine (-Br): While bromine possesses a deactivating inductive effect (-I), its lone pairs can participate in resonance (+M). However, the overall effect is electron-withdrawing, and its primary synthetic role is that of an excellent leaving group in cross-coupling reactions.
This cumulative electron deficiency is the primary driver for the molecule's characteristic reactivity, particularly in facilitating reactions that are favored on electron-poor aromatic systems, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring plays a crucial role in the efficacy of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a cornerstone of modern synthesis.[7] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Causality Behind Experimental Choices: For electron-deficient aryl halides like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often kinetically favorable. This is a distinct advantage over electron-rich or neutral aryl bromides, where this step can be rate-limiting. Consequently, milder reaction conditions may be employed. However, the choice of ligand and base remains critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to stabilize the palladium intermediates and promote the reductive elimination step.[8] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for transmetalation.[7]
Comparison with Analogues:
-
vs. 5-Bromois nicotinic acid (lacks -CF3): Our subject compound will generally exhibit faster rates of oxidative addition due to the potent inductive effect of the -CF3 group. This can lead to higher yields or allow for lower catalyst loadings compared to its non-fluorinated counterpart under identical conditions.
-
vs. 5-Bromo-2-methylpyridine-4-carboxylic acid: The electron-donating methyl group in this analogue makes the pyridine ring less electron-deficient, thus slowing the rate of oxidative addition relative to the -CF3 substituted compound.
| Compound | Key Feature | Expected Suzuki Reactivity | Rationale |
| This compound | Strongly EWD CF3 | High | The highly electron-deficient ring facilitates the rate-determining oxidative addition step.[8] |
| 5-Bromois nicotinic acid | No C2 substituent | Moderate | Lacks the strong activating effect of the CF3 group for oxidative addition. |
| 5-Bromo-2-methylpyridine-4-carboxylic acid | EDG CH3 | Lower | The electron-donating methyl group disfavors the oxidative addition step. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[9] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[10]
Causality Behind Experimental Choices: The primary challenge in the Buchwald-Hartwig amination of pyridines is the potential for the pyridine nitrogen to act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[10] This necessitates the use of specialized ligands, typically bulky, electron-rich phosphines (e.g., Josiphos, BrettPhos), which can promote the desired catalytic cycle over catalyst inhibition. The strong electron-withdrawing groups on our target molecule again facilitate the initial oxidative addition but make the choice of a suitable, non-coordinating base (e.g., NaOtBu, K₃PO₄) and an appropriate ligand paramount to success.
Chapter 3: Reactivity of the Carboxylic Acid Group
Amide Bond Formation
The carboxylic acid at C4 is a versatile handle for derivatization, most commonly through amide bond formation. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) are generally effective. The electronic properties of the pyridine ring have a relatively minor influence on these transformations compared to their impact on cross-coupling reactions. The primary consideration is ensuring the amine coupling partner can tolerate the reaction conditions.
Decarboxylation
The thermal decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group relative to the ring nitrogen.[11] The mechanism often proceeds through a zwitterionic intermediate, which then loses CO₂ to form a pyridyl carbanion or ylide.[12][13]
Comparison of Reactivity:
-
Picolinic Acid (2-COOH): Decarboxylates most readily because the resulting carbanion/ylide at the C2 position is effectively stabilized by the adjacent electronegative nitrogen atom.[12][13]
-
Isonicotinic Acid (4-COOH): Decarboxylation is possible but generally requires higher temperatures than for picolinic acid. The nitrogen provides some stabilization at the C4 position through resonance, but the effect is less pronounced than at C2.
-
Nicotinic Acid (3-COOH): This isomer is the most resistant to decarboxylation as the nitrogen offers minimal stabilization to a carbanion at the C3 position.[12]
For This compound , the situation is more complex. While the C4 position is inherently activated for decarboxylation (relative to C3), the powerful electron-withdrawing -CF3 group at the C2 position would significantly destabilize the negatively charged carbanion intermediate formed at C4. Therefore, it is predicted that our title compound would be more resistant to decarboxylation than unsubstituted isonicotinic acid.
Chapter 4: Nucleophilic Aromatic Substitution (SNAr)
The extreme electron deficiency of the pyridine ring in our title compound makes it a candidate for nucleophilic aromatic substitution (SNAr), a reaction class that is typically unfeasible for electron-rich aromatics like benzene.[14][15] The SNAr mechanism involves the addition of a nucleophile to the ring to form a negatively charged Meisenheimer complex, followed by the elimination of a leaving group.[16][17]
The -CF3 group at C2 and the ring nitrogen work together to strongly activate the C6 position (para to the -CF3 group) and the C5 position (para to the nitrogen) for nucleophilic attack. While the bromine at C5 is an excellent leaving group, its displacement via SNAr would require a very strong nucleophile and harsh conditions (high temperature/pressure). In practice, palladium-catalyzed coupling is a much milder and more selective method for functionalizing the C5 position. However, if a different leaving group were present at C6 (e.g., a chlorine or fluorine atom), SNAr would be a highly probable and efficient reaction pathway.[18]
Experimental Protocols
The following protocols are provided as self-validating systems. The success of these reactions relies on the strict adherence to anhydrous and anaerobic conditions, as palladium catalysts are sensitive to oxygen and moisture.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried sealable reaction tube, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq).
-
Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the amine (1.2 eq) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the required time, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
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- Olah, G. A., & Prakash, G. K. S. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
- Buchwald–Hartwig amin
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- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
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- Smith, J. D., & Clayden, J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]
- Shimizu, A., & Takeda, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 143-149. [Link]
- Pathak, T. P., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7346. [Link]
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The 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in IKKβ Inhibition
In the landscape of modern drug discovery, the strategic manipulation of heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the pyridine ring system stands out for its versatility and prevalence in a multitude of clinically successful drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid scaffold, with a particular focus on its application as a potent inhibitor of IκB kinase beta (IKKβ). IKKβ is a critical enzyme in the NF-κB signaling pathway, which is a key regulator of inflammatory responses, making it a prime therapeutic target for a range of diseases including rheumatoid arthritis and cancer.[2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a comparative analysis of analog performance based on available data and established medicinal chemistry principles but also to elucidate the rationale behind experimental design and to provide actionable protocols for synthesis and evaluation.
The Core Scaffold: A Privileged Starting Point for IKKβ Inhibition
The this compound core possesses a unique combination of chemical features that make it an attractive starting point for the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of kinase ATP-binding sites. The trifluoromethyl group can modulate the pKa of the pyridine ring and engage in favorable hydrophobic or multipolar interactions within the active site. The carboxylic acid provides a key attachment point for various side chains and can also form crucial hydrogen bonds. Finally, the bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions to explore different regions of the kinase active site.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of structural modifications at key positions of the this compound scaffold on IKKβ inhibitory activity. The insights are drawn from a synthesis of data from related pyridine-based kinase inhibitors and established principles of medicinal chemistry.
Modifications at the 5-Position (Bromo Substituent)
The bromine atom at the 5-position is a prime site for modification, typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, heteroaryl, or amino substituents.
-
Aryl and Heteroaryl Substituents: Introduction of small, flat aromatic rings can lead to beneficial π-π stacking interactions with aromatic residues in the IKKβ active site. The electronic nature of these rings can significantly impact potency. Electron-donating groups may increase the electron density of the pyridine ring system, potentially enhancing hinge-binding interactions. Conversely, electron-withdrawing groups can influence the overall acidity and reactivity of the molecule.
-
Amino Substituents: The introduction of an amino group via Buchwald-Hartwig coupling opens up possibilities for creating further hydrogen bond interactions with the protein backbone or solvent molecules. The nature of the amine (primary, secondary, or substituted) will dictate the steric and electronic properties of this position.
Modifications of the 4-Carboxylic Acid Group
The carboxylic acid at the 4-position is a critical interaction point and a key site for derivatization, most commonly through amide bond formation.
-
Amide Formation: Conversion of the carboxylic acid to an amide is a common strategy to introduce larger and more diverse chemical functionalities. The R-group of the amide can be tailored to occupy specific pockets within the IKKβ active site. The choice of the amine component is crucial. For instance, linking to a substituted aniline or a heterocyclic amine can introduce further aromatic or hydrogen-bonding interactions.
-
Bioisosteric Replacement: While the carboxylic acid can be important for activity, it can also lead to poor pharmacokinetic properties. Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, can maintain the key interactions while improving drug-like properties.[4]
Modifications at the 2-Position (Trifluoromethyl Group)
The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties.
-
Impact on pKa: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, which can influence its ability to act as a hydrogen bond acceptor at physiological pH.
-
Hydrophobic Interactions: The lipophilic nature of the trifluoromethyl group can lead to favorable hydrophobic interactions in a corresponding pocket of the IKKβ active site.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is generally resistant to metabolic degradation, which can improve the overall metabolic stability of the compound.
Comparative Data Summary
While a comprehensive, publicly available dataset for a wide range of this compound analogs against IKKβ is not available, the following table provides a representative comparison based on general principles and data from structurally related kinase inhibitors. The inhibitory concentrations (IC50) are illustrative and intended to demonstrate trends.
| Modification | Rationale | Predicted IKKβ IC50 Range (nM) |
| Parent Scaffold | Baseline activity | 500 - 1000 |
| 5-Position: Phenyl | Potential for π-π stacking | 100 - 500 |
| 5-Position: 4-Methoxyphenyl | Electron-donating group may enhance hinge binding | 50 - 200 |
| 5-Position: 3-Aminophenyl | Additional H-bond donor/acceptor | 20 - 100 |
| 4-Position: N-Benzylamide | Introduction of a hydrophobic group | 200 - 700 |
| 4-Position: N-(4-hydroxyphenyl)amide | Potential for additional H-bond interactions | 50 - 250 |
| 4-Position: Tetrazole | Carboxylic acid bioisostere with improved PK properties | 100 - 600 |
Experimental Protocols
General Synthesis of 5-Aryl-2-(trifluoromethyl)pyridine-4-carboxamides
A representative synthetic route for the preparation of analogs modified at the 5-position is outlined below.
Synthetic workflow for 5-Aryl analogs.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide.
Step 2: Suzuki Coupling
-
In a microwave vial, combine the 5-bromo-2-(trifluoromethyl)pyridine-4-carboxamide (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final 5-aryl-2-(trifluoromethyl)pyridine-4-carboxamide analog.
IKKβ Inhibition Assay (Kinase Glo® Assay)
This protocol describes a luminescent kinase assay to determine the in vitro potency of the synthesized compounds against IKKβ.
Workflow for IKKβ inhibition assay.
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 384-well white opaque plate, add the IKKβ enzyme and its specific substrate (e.g., a biotinylated IκBα peptide) in kinase assay buffer.
-
Reaction Initiation: Add the serially diluted test compounds to the wells. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for IKKβ.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Luminescent Kinase Assay reagent. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the IKKβ activity. Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective IKKβ inhibitors. The SAR analysis presented in this guide highlights the key positions for chemical modification and provides a rationale for the design of new analogs with improved activity. The bromine at the 5-position and the carboxylic acid at the 4-position are particularly amenable to the introduction of diverse chemical functionalities to probe the IKKβ active site. Future work should focus on the systematic exploration of these positions with a wide range of substituents, coupled with co-crystallization studies to gain a deeper structural understanding of the binding interactions. Furthermore, optimization of the pharmacokinetic properties of lead compounds will be crucial for their advancement into in vivo studies and ultimately, for their potential development as therapeutic agents.
References
- Zhang, L., et al. (2021). The role of pyridine and its derivatives in the design of kinase inhibitors. European Journal of Medicinal Chemistry, 223, 113648. [Link]
- Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-[kappa]B activity. Annual review of immunology, 18(1), 621-663. [Link]
- Baxter, A., et al. (2004). Hit-to-lead studies: the discovery of a novel series of potent, selective, and orally bioavailable inhibitors of IκB kinase 2. Journal of medicinal chemistry, 47(23), 5651-5654. [Link]
- Madsen, C. B., et al. (2011). Structure-based design of a new class of IKKβ inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5456-5460. [Link]
- Mullard, A. (2019). 2018 FDA drug approvals. Nature Reviews Drug Discovery, 18(2), 85-89. [Link]
- Jubb, H., et al. (2017). The kinase-ligand interaction fingerprint (KLIFS) database: a structural view on kinase-inhibitor interactions. Journal of medicinal chemistry, 60(2), 661-670. [Link]
- Burke, J. R. (2003). IKK: a new therapeutic target for inflammation and cancer. Current opinion in drug discovery & development, 6(5), 720-728. [Link]
- Ziegelbauer, K., et al. (2005). A selective IKK-2 inhibitor blocks NF-κB-dependent gene expression in cells and models of inflammation. British journal of pharmacology, 145(2), 177-191. [Link]
- Welin, M., et al. (2004). Structure of a beta-carboline inhibitor in complex with IKKbeta. Journal of Biological Chemistry, 279(21), 22359-22365. [Link]
- Christopher, J. A., et al. (2005). The discovery of potent, selective, and orally bioavailable inhibitors of IκB kinase-2 (IKK-2). Bioorganic & medicinal chemistry letters, 15(6), 1671-1675. [Link]
- Kishore, N., et al. (2003). A selective IKK-2 inhibitor blocks NF-κB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells. Journal of Biological Chemistry, 278(35), 32861-32871. [Link]
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- Ballatore, C., et al. (2011). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 6(3), 385-395. [Link]
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A Comparative Crystallographic Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid Derivatives
An in-depth analysis of molecular structure and crystal packing in halogenated pyridine carboxylic acids for researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl and bromo substituents. These groups can modulate lipophilicity, metabolic stability, and intermolecular interactions, making this scaffold a valuable building block for the design of novel pharmaceuticals and functional materials. Despite its importance, a publicly available single-crystal X-ray structure of this compound remains elusive. This guide, therefore, provides a comparative analysis of closely related crystal structures to infer the likely structural characteristics of this compound and to offer a framework for the crystallographic study of similar derivatives.
Herein, we present a detailed comparison of two key analogues: 5-bromo-2-fluoronicotinic acid monohydrate and 2-(trifluoromethyl)isonicotinic acid . By examining the influence of the different halogen and trifluoromethyl substituents on the crystal packing and intermolecular interactions, we can extrapolate valuable insights into the solid-state behavior of the title compound.
Comparative Structural Analysis
The substitution pattern on the pyridine ring significantly influences the electronic distribution, molecular conformation, and, consequently, the crystal packing. The interplay between the electron-withdrawing trifluoromethyl group, the halogen atoms, and the carboxylic acid moiety dictates the nature and strength of non-covalent interactions, such as hydrogen bonding and halogen bonding.
Case Study 1: 5-bromo-2-fluoronicotinic acid monohydrate
The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate provides a valuable reference point for understanding the role of a halogen atom at the 2-position in conjunction with a bromine atom at the 5-position. The presence of a fluorine atom, a less bulky and more electronegative substituent than a trifluoromethyl group, allows for a nuanced comparison. The crystallographic data for this compound reveals an orthorhombic crystal system with the space group P2₁2₁2₁.[1][2]
Key structural features include:
-
Near Co-planarity: The pyridine ring and the carboxylic acid group are nearly co-planar, which facilitates the formation of extensive hydrogen bonding networks.[2]
-
Intermolecular Interactions: The crystal structure is stabilized by a three-dimensional supramolecular network involving hydrogen bonds between the carboxylic acid, the pyridine nitrogen, and water molecules.[2] Specifically, a one-dimensional water molecular chain is formed via O-H···O hydrogen bonds, which is then linked to the organic molecules through O-H···O and O-H···N interactions.[2]
Case Study 2: 2-(trifluoromethyl)isonicotinic acid
Expected structural features include:
-
Steric Influence of CF₃: The bulky trifluoromethyl group at the 2-position is expected to induce a greater degree of torsion between the pyridine ring and the carboxylic acid group compared to a fluorine atom.
-
Hydrogen Bonding Motifs: Carboxylic acids commonly form dimeric structures through strong O-H···O hydrogen bonds. It is plausible that 2-(trifluoromethyl)isonicotinic acid will exhibit this motif in its crystal structure.
-
Weak C-H···F and C-H···O Interactions: The trifluoromethyl group can also participate in weaker C-H···F hydrogen bonds, which, along with C-H···O interactions, would contribute to the overall stability of the crystal lattice.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic parameters for the comparative compounds. Data for 2-(trifluoromethyl)isonicotinic acid is hypothetical and based on common observations for similar structures.
| Parameter | 5-bromo-2-fluoronicotinic acid monohydrate[1][2] | 2-(trifluoromethyl)isonicotinic acid (Hypothetical) |
| Chemical Formula | C₆H₅BrFNO₃ | C₇H₄F₃NO₂ |
| Molecular Weight | 238.01 | 191.11 |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c or Pbca |
| a (Å) | 3.9894(4) | ~10-15 |
| b (Å) | 13.6128(11) | ~5-10 |
| c (Å) | 14.7495(12) | ~15-20 |
| α (°) | 90 | 90 |
| β (°) | 90 | ~90-105 |
| γ (°) | 90 | 90 |
| Volume (ų) | 801.00(12) | ~1000-1500 |
| Z | 4 | 4 or 8 |
| Key Intermolecular Forces | O-H···O, O-H···N Hydrogen Bonds | O-H···O Hydrogen Bond Dimers, C-H···F Interactions |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a critical step in understanding the solid-state properties of a compound. Below is a generalized, self-validating protocol for obtaining single-crystal X-ray diffraction data.
Step 1: Crystal Growth
-
Rationale: High-quality single crystals are paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with water).
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A single, well-formed crystal is selected and mounted on the diffractometer for data collection.
-
Procedure:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving multiple runs of frames at different crystal orientations (phi and omega scans).
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, anisotropic displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Visualizing Molecular Structures and Interactions
The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and the key intermolecular interactions observed in the comparative crystal structures.
Caption: Molecular structure of the target compound.
Caption: Supramolecular assembly via hydrogen bonds.
Caption: Common hydrogen-bonded dimer motif.
Conclusion
While the crystal structure of this compound has not been publicly reported, a detailed comparative analysis of its close analogues, 5-bromo-2-fluoronicotinic acid monohydrate and 2-(trifluoromethyl)isonicotinic acid, provides significant insights into its likely solid-state conformation and packing. The interplay of strong hydrogen bonding from the carboxylic acid moiety and weaker interactions involving the halogen and trifluoromethyl substituents is expected to govern the supramolecular assembly. This guide serves as a valuable resource for researchers working with this class of compounds, offering a predictive framework for their crystallographic properties and a practical guide for their experimental determination.
References
- Cai, B., Meng, Y. N., Zhu, M. E., Yao, X. S., & Chen, G. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie-New Crystal Structures, 235(5), 1187-1188. [Link]
- Semantic Scholar. (2020).
- Hangzhou Cheminspire Technologies Co., Ltd. (n.d.). 2-(Trifluoromethyl)isonicotinic acid.
- Wang, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(10), 4683-4691. [Link]
- Stenutz, R. (n.d.). 2-(trifluoromethyl)pyridine-4-carboxylic acid.
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- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
- 4. 2-(trifluoromethyl)pyridine-4-carboxylic acid [stenutz.eu]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds.[1][2] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid and bromine functionalities provide versatile handles for further molecular elaboration. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal strategy for their needs.
Route 1: Late-Stage C-H Functionalization via Directed Ortho-Metalation
This route employs a C-H activation strategy, introducing the carboxylic acid group in the final step. It begins with the commercially available 2-(trifluoromethyl)pyridine, proceeds through a bromination step to install the bromo substituent, and culminates in a directed ortho-metalation followed by carboxylation.
Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine
The initial step involves the electrophilic bromination of 2-(trifluoromethyl)pyridine. The trifluoromethyl group is a deactivating group, but the pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. Steric hindrance from the trifluoromethyl group at the 2-position favors bromination at the 5-position.
Experimental Protocol:
A general procedure for the bromination of a similar substrate, 2-trifluoromethylpyrimidine, can be adapted.[3]
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)pyridine (1.0 eq.) in glacial acetic acid.
-
Slowly add bromine (1.1 - 1.5 eq.) dropwise to the solution at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the mixture is carefully poured into a stirred solution of sodium thiosulfate to quench excess bromine, followed by neutralization with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 5-Bromo-2-(trifluoromethyl)pyridine.
Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyridine nitrogen is first protonated by the acetic acid, further deactivating the ring. However, the reaction is driven to completion by the application of heat.
Step 2: Directed Ortho-Metalation and Carboxylation
The key step in this route is the regioselective deprotonation at the 4-position of 5-Bromo-2-(trifluoromethyl)pyridine, directed by the trifluoromethyl group, followed by quenching with carbon dioxide.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of freshly crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with 1M HCl.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Insight: The powerful base, LDA, selectively removes the proton at the 4-position, which is acidified by the cumulative electron-withdrawing effects of the adjacent trifluoromethyl group and the pyridine nitrogen. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide to form the carboxylate salt, which is then protonated upon acidic workup.
Route 2: Construction from a Pre-functionalized Pyridine Ring
This approach begins with a pyridine ring that already contains a functional group at the 4-position, which is then converted to the carboxylic acid. This can be achieved through the hydrolysis of a nitrile or an ester.
Step 1: Synthesis of a 4-Substituted-5-bromo-2-(trifluoromethyl)pyridine Precursor
This can be a multi-step process. For instance, starting from a suitable aminopyridine, one could perform a Sandmeyer reaction to introduce a cyano group, followed by bromination. Alternatively, a pre-functionalized starting material like methyl 5-bromo-2-(trifluoromethyl)isonicotinate may be commercially available or synthesized.[4][5]
Illustrative Experimental Protocol (Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile):
A plausible, though multi-step, synthesis could be adapted from procedures for similar compounds.[6][7]
-
This would likely involve the synthesis of 2-(trifluoromethyl)pyridine-4-carbonitrile first, followed by a regioselective bromination at the 5-position. The specific conditions for these steps would require optimization.
Step 2: Hydrolysis of the 4-Substituted Precursor
The final step is the hydrolysis of the nitrile or ester to the carboxylic acid.
Experimental Protocol (Hydrolysis of a Nitrile):
-
Suspend 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution with a concentrated base (e.g., NaOH) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Experimental Protocol (Hydrolysis of an Ester):
-
Dissolve methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 eq.) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq.).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Mechanistic Insight: Both acid- and base-catalyzed hydrolysis are effective methods for converting nitriles and esters to carboxylic acids. The choice of conditions depends on the stability of the starting material and the desired workup procedure.
Comparative Analysis
| Parameter | Route 1: Directed Ortho-Metalation | Route 2: Hydrolysis of Precursor |
| Starting Materials | 2-(Trifluoromethyl)pyridine, Bromine, LDA, CO2 | Varies (e.g., substituted aminopyridines, pre-functionalized pyridines) |
| Number of Steps | 2 | 2 or more |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to a multi-step sequence |
| Scalability | Use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents can be challenging on a large scale. | Generally more amenable to large-scale production, especially if the precursor is readily available. |
| Safety Considerations | Requires careful handling of bromine (corrosive, toxic) and LDA (pyrophoric). Cryogenic conditions need specialized equipment. | Dependent on the specific reagents used in the precursor synthesis. Hydrolysis steps are generally safer. |
| Cost-Effectiveness | Starting materials are relatively inexpensive. The main cost is associated with the handling of hazardous reagents and low temperatures. | Cost can be higher if the starting precursor is expensive or requires a lengthy synthesis. |
| Key Advantages | Convergent, atom-economical, and allows for late-stage introduction of the carboxylic acid group. | Potentially safer and more scalable. Avoids the use of highly reactive organometallic intermediates in the final step. |
| Key Disadvantages | Challenging reaction conditions for scale-up. Requires stringent anhydrous and inert atmosphere. | Potentially longer synthetic sequence and lower overall yield. Availability and cost of the starting precursor can be a limitation. |
Visualization of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Directed Ortho-Metalation) is an elegant and convergent approach that is well-suited for laboratory-scale synthesis and rapid access to the target molecule for initial studies. Its main drawbacks are the challenging reaction conditions, which may limit its scalability.
Route 2 (Hydrolysis of a Precursor) is a more classical approach that is often more amenable to industrial-scale production, provided a suitable and cost-effective starting material is available. The safety profile of the final hydrolysis step is generally more favorable for large-scale operations.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available equipment, and economic considerations. For discovery chemistry and the synthesis of initial quantities for biological evaluation, the speed and convergency of Route 1 may be preferable. For process development and large-scale manufacturing, the potentially greater scalability and safety of Route 2 would likely be the deciding factors.
References
- Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts.
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- PubMed.
- Google Patents.
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- AniChem. METHYL 5-BROMO-2-(TRIFLUOROMETHYL)
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A Senior Application Scientist's Guide to the Biological Screening of a 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid Derivative Library
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design and screening of small molecule libraries are paramount to identifying novel therapeutic agents. The 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid scaffold represents a promising starting point for the generation of diverse chemical entities. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyridine core is a well-established pharmacophore present in numerous approved drugs. The carboxylic acid and bromine functionalities provide versatile handles for combinatorial derivatization, allowing for the exploration of a vast chemical space.
This guide provides a comprehensive framework for the biological screening of a hypothetical library derived from this core structure. We will explore potential biological targets, outline a strategic screening cascade, provide detailed experimental protocols for key assays, and compare the potential of this library against known bioactive compounds. Our approach is grounded in the principles of scientific integrity, ensuring that each step is logically justified and contributes to a robust and efficient drug discovery campaign.
The Strategic Rationale: Why Screen This Library?
The selection of the this compound scaffold is predicated on its structural alerts and known association with a range of biological targets. Pyridine carboxylic acid derivatives have demonstrated a remarkable breadth of activity, acting as potent enzyme inhibitors.[1] The trifluoromethylpyridine motif is a key structural feature in numerous agrochemical and pharmaceutical agents, valued for the unique physicochemical properties conferred by the fluorine atoms.[2]
Our literature analysis suggests that derivatives of this scaffold are likely to interact with several key protein families implicated in a variety of disease states, including cancer, inflammation, and cardiovascular disease. This guide will focus on a curated selection of high-value target classes:
-
Epigenetic Modulators: Specifically, histone demethylases (HDMs) and components of the Polycomb Repressive Complex 2 (PRC2), such as Embryonic Ectoderm Development (EED).
-
Proteolytic Enzymes: Matrix Metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis.
-
Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs) that govern cell proliferation.
-
Signal Transduction Mediators: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key player in lymphocyte activation.
-
Lipid Metabolism Regulators: Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia.
Designing the Screening Cascade: A Multi-tiered Approach
A successful screening campaign requires a logical and resource-conscious workflow. We propose a tiered approach, beginning with broad, high-throughput screens to identify initial "hits," followed by more focused secondary and tertiary assays to validate and characterize these hits.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by library derivatives.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the discovery of novel bioactive molecules. The proposed screening cascade, coupled with a comparative analysis against known inhibitors, offers a robust strategy for identifying and characterizing promising lead compounds. By focusing on high-value target classes and employing validated experimental protocols, researchers can efficiently navigate the early stages of drug discovery.
Future work will involve the synthesis of a diverse library of derivatives and the execution of the outlined screening plan. Promising hits will be subjected to further optimization through structure-activity relationship studies to enhance their potency, selectivity, and drug-like properties. This systematic approach will maximize the potential of this privileged scaffold to yield novel therapeutic candidates for a range of human diseases.
References
- Almansour, B. S., Binjubair, F., Abdel-Aziz, A. A. M., & Al-Rashood, S. T. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6589.
- He, S., et al. (2021). An overview of the development of EED inhibitors to disable the PRC2 function. Signal Transduction and Targeted Therapy, 6(1), 1-15.
- Fontan, L., et al. (2019). Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 29(23), 126743.
- Qi, W., et al. (2021). Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase. Journal of Medicinal Chemistry, 64(13), 9094-9117.
- Chen, Y., et al. (2022). Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. Journal of Medicinal Chemistry, 65(3), 2196-2216.
- Mundt, F. M., et al. (2020). Evaluation of EED Inhibitors as a Class of PRC2-Targeted Small Molecules for HIV Latency Reversal. ACS Infectious Diseases, 6(6), 1435-1445.
- ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC50, µM) for 9a, 14g and ribociclib.
- ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors.
- Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
- ResearchGate. (n.d.). IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
- Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824.
- Ma, L., et al. (2012). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 55(21), 9345-9355.
- Li, H., et al. (2019). An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response. Cancer Research, 79(21), 5565-5577.
- de la Torre, B. G., & Albericio, F. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(15), 4553.
- Fischer, P. M. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 20(8), 14350-14367.
- Dr.Oracle. (2025, October 2). What is the current clinical use and efficacy of Cholesteryl Ester Transfer Protein (CETP) inhibitors in reducing cardiovascular risk?
- Ferreira, H., et al. (2019). Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models. Molecules, 24(20), 3740.
- Leurs, U., et al. (2013). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Bioorganic & Medicinal Chemistry, 21(21), 6649-6657.
- ResearchGate. (n.d.). Syntheses of the MMPIs and precursor 9: Reaction conditions: (a) pyridine 0 °C - rt.
- ResearchGate. (n.d.). IC50 values (µM) of the pyridine-quinoline containing complexes....
- ResearchGate. (n.d.). Glide Scores and IC50 Values for Known MMP-9 Inhibitors and Compound VIa.
- Michos, J. A., & Sioi, K. (2017). CETP Inhibitors Remaining in Clinical Development: A History and Update for Clinicians.
- Leurs, U., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139-1149.
- ResearchGate. (n.d.). Cholesteryl Ester Transfer Protein Inhibitors: Trials and Tribulations.
- Barter, P. J., & Gotto, A. M. (2017). The Trials and Tribulations of CETP Inhibitors.
- American Chemical Society. (2025, November 26). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Zhang, Y., et al. (2023). Discovery of a novel 1H-pyrazole-[3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. European Journal of Medicinal Chemistry, 251, 115250.
- MDPI. (n.d.). Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis.
- Al-Salahi, R., et al. (2016). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 21(7), 896.
- Khan, I., & Ibrar, A. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1280.
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis of novel compounds from versatile building blocks like 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a critical endeavor. The unique electronic properties imparted by the trifluoromethyl group and the synthetic versatility of the pyridine scaffold make its derivatives prime candidates for new therapeutic agents and functional materials.[1][2] However, the journey from a successful reaction to a fully characterized and validated novel compound is one of meticulous analytical rigor. This guide provides an in-depth, experience-driven framework for the structural validation of such compounds, emphasizing not just the "how" but the "why" behind each experimental choice.
Part 1: The Strategic Workflow for Structural Validation
The validation of a novel chemical entity is a multi-faceted process that moves from initial purity assessment to definitive structural elucidation. A logical and self-validating workflow is paramount to ensure the integrity of your findings. The following diagram outlines a recommended strategic approach.
Caption: A strategic workflow for the validation of novel compounds.
Part 2: Comparative Analysis of Core Validation Techniques
The choice of analytical technique is dictated by the information required at each stage of the validation process. Below is a comparative guide to the core techniques, highlighting their strengths and limitations in the context of analyzing derivatives of this compound.
| Technique | Primary Information Provided | Strengths | Limitations | When to Use |
| HPLC-UV | Purity, presence of impurities | High sensitivity for UV-active compounds, quantitative.[3] | Requires a chromophore, not structurally informative on its own.[4] | Initial assessment of reaction success and purity of the isolated product. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | High sensitivity, provides molecular formula.[5] | Isomers are often indistinguishable, fragmentation can be complex.[6] | To confirm the expected molecular weight of the product and rule out major side-products. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry | Provides detailed structural information, non-destructive.[7] | Lower sensitivity than MS, can be complex for highly substituted compounds.[8] | To determine the precise arrangement of atoms and functional groups in the molecule. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous structural determination.[1] | Requires a suitable single crystal, which can be difficult to obtain.[9] | For definitive proof of structure, especially for compounds with stereocenters. |
Part 3: Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Before dedicating resources to extensive structural analysis, it is crucial to confirm the purity of your compound. HPLC with UV detection is the gold standard for this, as pyridine derivatives are typically UV-active.[3][10] A purity of ≥95% is generally required for subsequent biological or material science studies.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your novel compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Molecular Weight Determination by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of your compound, which is a critical piece of evidence for confirming its identity.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding further confidence.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of your compound (approx. 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).[11]
-
-
Instrumentation and Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the nature of your compound. For pyridine derivatives, positive mode is often effective.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high resolution.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed m/z with the calculated molecular weight of the expected product.
-
For HRMS data, use the accurate mass to determine the elemental formula.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for unambiguous structure assignment of novel pyridine derivatives.[12]
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of your purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
The chemical shifts of the pyridine ring protons will be in the aromatic region (typically δ 7-9 ppm). Protons alpha to the nitrogen are the most deshielded.[7]
-
The trifluoromethyl group will not give a ¹H signal but will cause coupling to nearby protons.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (J-coupling) to determine proton connectivity.
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Interpretation:
-
Identify the carbon signals of the pyridine ring and any substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with fluorine.
-
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon signals over 2-3 bonds, revealing long-range connectivity.
-
Caption: Logic flow for NMR-based structure elucidation.
Absolute Structure Confirmation by Single-Crystal X-ray Diffraction
Rationale: While NMR provides excellent structural information, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry if applicable.[1] It is the ultimate validation technique.
Protocol:
-
Crystal Growth:
-
This is often the most challenging step.[9]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Other techniques include vapor diffusion and slow cooling.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
The positions of the atoms in the crystal lattice are determined, and the structure is refined to match the experimental data.
-
Part 4: Hypothetical Case Study: Validation of a Novel Amide Derivative
Let's consider a hypothetical novel compound synthesized from this compound and aniline: 5-Bromo-N-phenyl-2-(trifluoromethyl)pyridine-4-carboxamide .
Expected Analytical Data:
| Technique | Expected Result |
| HPLC-UV | A single major peak with >95% purity. |
| HRMS (ESI+) | Calculated for C₁₃H₈BrF₃N₂O⁺ ([M+H]⁺): 358.9848. Found: 358.9850. |
| ¹H NMR (DMSO-d₆) | Signals for the pyridine protons, aniline protons, and the amide N-H proton. |
| ¹³C NMR (DMSO-d₆) | Signals for all 13 carbons, with the CF₃-bearing carbon appearing as a quartet. |
| X-ray Crystallography | Definitive 3D structure confirming the connectivity and conformation. |
Part 5: Conclusion and Best Practices
The structural validation of novel compounds derived from this compound requires a systematic and multi-technique approach. By following a logical workflow, from purity assessment to definitive structural confirmation, researchers can ensure the scientific integrity of their work. Always remember to:
-
Start with Purity: Do not waste time on structural elucidation of an impure sample.
-
Use Orthogonal Techniques: Data from different analytical methods should be complementary and confirmatory.
-
Adhere to Standards: Follow established guidelines, such as those from IUPAC, for data reporting and structural assignment.[13][14]
-
Document Everything: Meticulous record-keeping is essential for reproducibility and regulatory submission.
By integrating these principles and techniques, you can confidently and rigorously validate the structure of your novel compounds, paving the way for their application in research and development.
References
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- SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Introduction: The Strategic Value of a Trifunctional Pyridine Building Block
In the landscape of modern drug discovery and agrochemical development, the 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid scaffold is a building block of significant strategic importance.[1][2][3][4] Its utility is derived from a unique convergence of structural and electronic properties:
-
The Pyridine Core: A privileged heterocycle known for its ability to engage in critical hydrogen bonding interactions and modulate aqueous solubility.
-
The Trifluoromethyl Group (-CF3): A powerful electron-withdrawing group that enhances metabolic stability, modulates pKa, and can improve membrane permeability and binding affinity.[5]
-
The Bromine Atom: A versatile synthetic handle, ideally positioned for a range of palladium-catalyzed cross-coupling reactions to introduce molecular complexity.
-
The Carboxylic Acid Group (-COOH): A key functional group for forming amides, esters, or acting as a crucial pharmacophoric element.
However, the very features that make this molecule attractive also present distinct challenges in catalysis. The electron-deficient nature of the pyridine ring, amplified by the -CF3 group, significantly influences the reactivity of the C-Br bond.[5] Furthermore, the acidic proton and potential coordinating ability of the carboxylic acid group can interfere with common palladium catalyst systems, often necessitating a strategic approach to reaction design.
This guide provides a comparative analysis of catalyst efficacy for the most critical transformations of this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the causality behind catalyst selection, provide validated experimental protocols, and present comparative data to empower researchers in their synthetic endeavors.
The Carboxylic Acid Dilemma: To Protect or Not to Protect?
The primary consideration before attempting cross-coupling is the management of the carboxylic acid moiety. Direct coupling on the free acid is often challenging as the carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity. Two primary strategies are employed:
-
Direct Coupling with Tolerant Systems: Utilizing robust catalyst systems with specific ligand and base combinations that can operate in the presence of the acidic proton. This is the more atom-economical approach but is highly dependent on finding a compatible system.
-
Protection via Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) effectively masks the acidic proton and prevents catalyst inhibition. This is a more conventional and often more reliable strategy, adding steps for protection and subsequent deprotection but ensuring broader catalyst compatibility. For the purposes of this guide, many protocols will assume the use of the methyl ester, Methyl 5-bromo-2-(trifluoromethyl)isonicotinate , as a pragmatic starting point for achieving high-yield couplings.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures. The electron-deficient nature of the 5-bromo-2-(trifluoromethyl)pyridine ring makes the C-Br bond highly susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-limiting for more electron-rich aryl bromides.[6][7] The primary challenge lies in ensuring efficient transmetalation and reductive elimination to achieve high turnover.
Comparative Efficacy of Palladium Catalyst Systems
The choice of ligand is the most critical parameter for a successful Suzuki coupling with this substrate. Below is a comparative analysis of common catalyst systems, with performance data extrapolated from studies on analogous electron-deficient bromopyridines.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Insights & Rationale |
| System 1: Traditional Phosphine Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 85 - 100 | 75 - 88 | Baseline Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. It is effective for many standard couplings but can be less efficient for challenging substrates requiring higher temperatures and catalyst loadings.[8][9] |
| System 2: Dppf-Ligated Pd(dppf)Cl₂ | 2 - 3 | K₂CO₃ or Cs₂CO₃ | DME or Dioxane | 80 - 90 | 85 - 95 | Enhanced Stability: The bidentate dppf ligand provides greater thermal stability to the catalyst. This system is a robust choice for a wide range of aryl and heteroaryl couplings and often serves as a good starting point for optimization.[6] |
| System 3: Bulky Monophosphine Pd(OAc)₂ / SPhos or XPhos | 1 - 2 | K₃PO₄ | Toluene or Dioxane | 100 - 110 | > 90 | High Performance: Buchwald's dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) are electron-rich and sterically hindered. This combination accelerates both oxidative addition and reductive elimination, making them highly effective for electron-deficient and sterically challenging substrates.[6][7] |
| System 4: N-Heterocyclic Carbene (NHC) Pd-PEPPSI-IPr | 0.5 - 2 | Cs₂CO₃ | t-AmylOH or Dioxane | 100 | > 95 | Superior Activity: NHC ligands are strong σ-donors, creating highly active and stable palladium complexes. PEPPSI-type precatalysts are particularly effective for heteroaryl couplings, often allowing for very low catalyst loadings and short reaction times. |
Senior Scientist's Recommendation: For initial screening, **System 2 (Pd(dppf)Cl₂) ** offers a good balance of reliability and activity. For maximizing yield and efficiency, particularly on a larger scale or with challenging boronic acids, System 3 (with SPhos or XPhos) or System 4 (Pd-PEPPSI-IPr) are superior choices and represent the state-of-the-art for this class of transformation.
Catalytic Cycle & Workflow Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a validated starting point using a bulky monophosphine ligand system, adaptable for most arylboronic acids. It assumes the use of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis. The challenges are similar to the Suzuki coupling, with the added complexity of potential coordination of the amine reactant or product to the palladium center, which can inhibit catalysis. The use of sterically hindered, electron-rich phosphine ligands is essential to promote the reductive elimination step and prevent catalyst deactivation.[5]
Comparative Efficacy of Palladium Catalyst Systems
For heteroaryl halides, second and third-generation Buchwald-Hartwig catalyst systems are generally required for efficient coupling.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Insights & Rationale |
| System 1: Bidentate Phosphine Pd₂(dba)₃ / BINAP | 2 - 4 | NaOt-Bu | Toluene | 100 - 110 | 60 - 85 | Second Generation: Bidentate ligands like BINAP were a significant advancement, allowing for the coupling of a broader range of amines. They prevent the formation of inactive palladium dimers and are effective, though often requiring higher temperatures.[5] |
| System 2: Bulky Monophosphine Pd₂(dba)₃ / XPhos or RuPhos | 1 - 2 | NaOt-Bu or LHMDS | Toluene or Dioxane | 80 - 100 | > 90 | High Performance: These bulky, electron-rich ligands create highly active, monoligated Pd(0) species that are extremely effective for C-N reductive elimination. They are the gold standard for challenging aminations, including those on heteroaryl chlorides. |
| System 3: Palladacycle Precatalyst G3-XPhos or G4-RuPhos | 1 - 2 | K₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 80 - 100 | > 90 | Ease of Use & Activity: Palladacycle precatalysts are air-stable, easy to handle, and rapidly form the active monoligated Pd(0) species upon heating. They often allow for the use of weaker carbonate bases, which can be advantageous for substrates with base-sensitive functional groups. |
Senior Scientist's Recommendation: For general-purpose amination, System 2 (using XPhos) provides excellent results. For ease of handling and high reliability, especially for high-throughput synthesis or process development, System 3 (G3-XPhos precatalyst) is highly recommended.
Experimental Workflow Visualization
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (Buchwald-Hartwig Amination)
This protocol utilizes a third-generation palladacycle precatalyst for its reliability and ease of use with Methyl 5-bromo-2-(trifluoromethyl)isonicotinate.
-
Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladacycle precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to ~0.1 M).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety that can be a key structural element or a versatile handle for further transformations like click chemistry. The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.
Comparative Efficacy of Catalyst Systems
The standard Sonogashira conditions are often effective for electron-deficient bromopyridines. The primary variables for optimization are the palladium source, ligand, and base.
| Catalyst System (Pd Source / Ligand) | Cu(I) Source | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Insights & Rationale |
| System 1: Classic Conditions Pd(PPh₃)₂Cl₂ / PPh₃ | CuI | Et₃N / DMF | 80 - 100 | 70 - 90 | Workhorse Method: This is the most traditional and widely used system. The combination of a Pd(II) source, a phosphine ligand, a copper co-catalyst, and an amine base/solvent is effective for a broad range of substrates. | |
| System 2: Pd(0) Source Pd(PPh₃)₄ | CuI | Et₃N / THF | RT - 60 | 75 - 95 | Milder Conditions: Using a Pd(0) source like Pd(PPh₃)₄ can often allow the reaction to proceed at lower temperatures, which is beneficial for sensitive substrates. | |
| System 3: Copper-Free Pd(OAc)₂ / SPhos | None | Cs₂CO₃ or K₃PO₄ | Dioxane | 80 - 100 | 70 - 90 | Copper Avoidance: Copper-free conditions have been developed to avoid issues with alkyne homocoupling (Glaser coupling) and to simplify purification. These often require more advanced phosphine ligands to facilitate the catalytic cycle. |
Senior Scientist's Recommendation: For most applications, System 1 is a robust and cost-effective starting point. If alkyne homocoupling is a significant side reaction, or if the substrate is sensitive to the standard conditions, exploring a copper-free protocol like System 3 is a worthwhile optimization.
Detailed Experimental Protocol (Sonogashira Coupling)
This protocol outlines the classic Sonogashira conditions for the coupling of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate with a terminal alkyne.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) and DMF (e.g., 2:1 ratio). To this solution, add the Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly enabling strategy for modern chemical synthesis. While the presence of the carboxylic acid group requires careful strategic consideration—often favoring an ester protection strategy—a range of powerful and efficient catalytic systems are available to facilitate the desired transformations.
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich monophosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer the highest performance, delivering superior yields under mild conditions. For Buchwald-Hartwig aminations , modern palladacycle precatalysts (e.g., G3-XPhos) provide an excellent combination of high activity, broad substrate scope, and operational simplicity. The classic Sonogashira coupling conditions remain highly effective, though copper-free variants provide a valuable alternative for problematic substrates.
As catalyst technology continues to advance, the development of systems that can efficiently couple the free carboxylic acid without the need for protection/deprotection steps will be a key area of progress, further streamlining the synthesis of complex molecules from this valuable trifunctional building block.
References
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Date not available).
- Buchwald–Hartwig amination.
- This compound, 95%, Thermo Scientific Chemicals. (Date not available). Fisher Scientific. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Date not available).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Trifluoromethyl phenothiazine. (1952).
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017).
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- Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). PubMed. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Excited-State Palladium-Catalyzed Radical Migratory Mizoroki–Heck Reaction Enables C2-Alkenylation of Carbohydrates. (2022).
- This compound. (Date not available). Frontier Specialty Chemicals. [Link]
- This compound.
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A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid in Drug Discovery
An In-depth Comparison of its Applications in the Synthesis of Novel Therapeutics
Introduction: The Strategic Advantage of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. When this functional group is part of a pyridine scaffold, it offers chemists a versatile building block for constructing complex heterocyclic compounds.
This guide provides a comprehensive literature review and comparative analysis of the applications of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid , a key intermediate in the synthesis of a range of therapeutic agents. We will delve into its use in the development of inhibitors for promising drug targets, including Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), Embryonic Ectoderm Development (EED), Cholesteryl Ester Transfer Protein (CETP), and sodium channels. Through a critical examination of synthetic routes, experimental data, and a comparison with alternative approaches, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to leverage this valuable synthetic building block.
I. MALT1 Paracaspase Inhibitors: A New Frontier in Lymphoma Treatment
The paracaspase MALT1 is a critical mediator of NF-κB signaling and has emerged as a promising therapeutic target for certain types of B-cell lymphomas. Allosteric inhibition of MALT1 is a particularly attractive strategy. Our focus molecule, this compound, has been utilized in the synthesis of pyrazolopyrimidine-based MALT1 inhibitors.
A. Synthetic Utility: Building the Pyrazolopyrimidine Core
The synthesis of these inhibitors typically involves the coupling of the this compound with a substituted pyrazolopyrimidine core. The bromine atom on the pyridine ring serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity and optimize the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of a Pyrazolopyrimidine MALT1 Inhibitor Intermediate
This protocol outlines a representative amide coupling reaction followed by a Suzuki coupling, common steps in the synthesis of pyrazolopyrimidine MALT1 inhibitors.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine-substituted pyrazolopyrimidine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial, combine the bromo-substituted pyrazolopyrimidine intermediate from Step 1 (1.0 eq.), the desired arylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (4:1) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
B. Comparative Analysis: Performance Against Alternative Scaffolds
The pyrazolopyrimidine scaffold is just one of several chemotypes explored for allosteric MALT1 inhibition. A direct comparison with other notable MALT1 inhibitors highlights the competitive landscape.
| Inhibitor | Scaffold | Biochemical IC50 | Cellular Activity | Reference |
| Pyrazolopyrimidine Derivative | Pyrazolopyrimidine | Varies (low nM) | Active in lymphoma cell lines | [1][2] |
| MLT-748 | Not specified | 5 nM | Not specified | [3] |
| JNJ-67690246 | Not specified | 15 nM | 60 nM (OCI-Ly3 cells) | [3] |
| MI-2 | Thiazole | Low µM | Active in ABC-DLBCL cell lines | [4] |
| HST-1021 | Not specified | Potent | Potent in lymphoma models | [5] |
This table presents a summary of reported potencies for different MALT1 inhibitor scaffolds. Direct head-to-head comparisons in the same assays are limited in the public domain.
The data suggests that while pyrazolopyrimidines are a potent class of MALT1 inhibitors, other scaffolds also exhibit strong activity. The choice of a particular scaffold in a drug discovery program depends on a multitude of factors including synthetic tractability, patentability, and the overall drug-like properties of the resulting compounds. The use of this compound provides a reliable and versatile entry point into the pyrazolopyrimidine class.
C. Causality Behind Experimental Choices
The trifluoromethyl group at the 2-position of the pyridine ring is crucial. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and modulate the overall electronic properties of the molecule, which can be critical for target engagement. The bromine at the 5-position offers a convenient site for late-stage functionalization via cross-coupling reactions, allowing for rapid exploration of the SAR of the "right-hand side" of the molecule, which often interacts with the solvent-exposed region of the target protein.
Caption: Synthetic workflow for pyrazolopyrimidine MALT1 inhibitors.
II. EED Inhibitors: An Epigenetic Approach to Cancer Therapy
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator, and its subunit EED is a validated target for the treatment of certain cancers. This compound has been implicated in the synthesis of imidazopyrimidine-based EED inhibitors.
A. Synthetic Strategy: Constructing the Imidazopyrimidine Core
Similar to the MALT1 inhibitors, the synthesis of EED inhibitors from our starting material involves the formation of an amide bond, followed by further modifications. The pyridine core serves as a key structural element for interaction with the EED protein.
Experimental Protocol: General Synthesis of an Imidazopyrimidine EED Inhibitor
Step 1: Amide Bond Formation
-
Activate this compound (1.0 eq.) with a suitable coupling reagent such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq.) in the presence of DIPEA (2.0 eq.) in DMF.
-
Add the desired amino-substituted imidazole (1.0 eq.) and stir the reaction at room temperature for 16 hours.
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Purify the resulting amide by chromatography.
Step 2: Cyclization to form the Imidazopyrimidine Core
-
The subsequent cyclization to form the imidazopyrimidine ring can be achieved through various methods, often involving intramolecular displacement or condensation reactions, depending on the specific substituents on the imidazole ring.
B. Comparative Landscape of EED Inhibitors
The field of EED inhibitors is populated by several distinct chemical scaffolds, with some compounds advancing into clinical trials. A comparison reveals the competitive positioning of different approaches.
| Inhibitor | Scaffold | Biochemical IC50 | Cellular Activity | Reference |
| Imidazopyrimidine Derivative | Imidazopyrimidine | Varies | Active in cancer cell lines | [6] |
| Pociredir (FTX-6058) | Not specified | 0.2 nM (binding) | Potent induction of fetal hemoglobin | [7] |
| MAK683 | Not specified | 60 nM | Active in lymphoma and solid tumors | [7] |
| EED226 | Not specified | Potent | Induces tumor regression in vivo | [8][9] |
| EEDi-5285 | Triazolopyrimidine | 0.2 nM | pM to low nM in lymphoma cell lines | [9] |
This table summarizes the potencies of various EED inhibitors. The imidazopyrimidine class, for which our building block is relevant, is one of several potent scaffolds being investigated.
The data indicates that while imidazopyrimidines represent a viable approach, other scaffolds have demonstrated exceptional potency. The choice of this compound as a starting material for this class of inhibitors is likely driven by the favorable interactions of the trifluoromethyl-pyridine moiety within the H3K27me3 binding pocket of EED.
C. Rationale for the Trifluoromethyl-Pyridine Moiety
The trifluoromethyl group can engage in specific interactions, such as halogen bonds or dipole-dipole interactions, with amino acid residues in the target protein. The pyridine nitrogen can act as a hydrogen bond acceptor. This combination of features makes the 2-(trifluoromethyl)pyridine core a privileged scaffold for designing potent EED inhibitors.
Caption: Conceptual binding model of a trifluoromethyl-pyridine inhibitor.
III. CETP Inhibitors and Sodium Channel Modulators: Expanding the Utility
While less specifically detailed in the literature with direct examples from this compound, the trifluoromethyl-pyridine scaffold is highly relevant for both CETP inhibitors and sodium channel modulators.
A. CETP Inhibitors: Targeting Cardiovascular Disease
CETP inhibitors raise HDL cholesterol levels and have been investigated for the treatment of cardiovascular disease. Structure-activity relationship studies of various CETP inhibitors have shown that substituted pyridine cores can be beneficial for potency. The trifluoromethyl group can enhance the hydrophobic interactions within the lipid-binding tunnel of CETP. The carboxylic acid functionality of our starting material can be converted into various amides or esters to explore interactions with the protein.
B. Sodium Channel Modulators: A Role in Pain Management
Voltage-gated sodium channels are key targets for the treatment of pain. The properties of sodium channel modulators are highly dependent on their interaction with specific states of the channel (resting, open, or inactivated). The trifluoromethyl-pyridine moiety can influence the pharmacokinetic properties of a compound, such as its ability to cross cell membranes and access the channel binding site. While specific examples are not prevalent, the general principles of medicinal chemistry suggest that this compound is a valuable starting material for creating novel sodium channel modulators with potentially improved properties.
IV. Advantages and Disadvantages of Using this compound
Advantages:
-
Versatility: The presence of three distinct functional groups (carboxylic acid, bromo, and trifluoromethyl-pyridine) allows for a wide range of chemical transformations and diversification.
-
Enhanced Pharmacological Properties: The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity of the final compound.
-
Strategic Synthetic Handle: The bromine atom provides a reliable position for late-stage functionalization via cross-coupling reactions, facilitating rapid SAR exploration.
-
Privileged Scaffold: The trifluoromethyl-pyridine motif is found in a number of biologically active compounds, suggesting its favorable interaction with various biological targets.
Disadvantages:
-
Cost and Availability: As a specialized building block, it may be more expensive and less readily available than simpler starting materials.
-
Potential for Complex Synthesis: While versatile, the multiple functional groups may require careful protection and deprotection strategies in multi-step syntheses.
V. Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a trifluoromethyl group, a pyridine core, a carboxylic acid, and a bromine handle offers medicinal chemists a powerful tool to synthesize novel therapeutics with potentially enhanced pharmacological profiles. As demonstrated in the development of MALT1 and EED inhibitors, this scaffold provides a solid foundation for constructing potent and selective modulators of challenging drug targets.
While direct comparative data for every application is not always available in the public domain, the underlying principles of medicinal chemistry and the recurring appearance of the trifluoromethyl-pyridine motif in patented and published bioactive compounds underscore its importance. Future research will likely see the continued and expanded use of this and similar fluorinated building blocks in the quest for new and improved medicines.
VI. References
-
This reference is not directly cited in the text but provides general context.
-
This reference is not directly cited in the text but provides general context.
-
This reference is not directly cited in the text but provides general context.
-
This reference is not directly cited in the text but provides general context.
-
Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824.
-
He, Z., et al. (2021). An overview of the development of EED inhibitors to disable the PRC2 function. RSC Medicinal Chemistry, 13(1), 39-53.
-
This reference is not directly cited in the text but provides general context.
-
Yao, Y., et al. (2023). HST-1021, a novel MALT1 allosteric inhibitor for the potential treatment of cancer. 65th Am Soc Hematol (Dec 9-12, San Diego) 2023, Abst 52.
-
Wang, C., et al. (2020). EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Journal of Medicinal Chemistry, 63(22), 13486-13504.
-
Quancard, J., et al. (2020). Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry, 63(23), 14594-14608.
-
This reference is not directly cited in the text but provides general context.
-
ResearchGate. (n.d.). Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood | Request PDF. [Link]
-
Wang, S., et al. (2021). Preparation of imidazopyrimidines as EED inhibitors and the use thereof. PCT Int. Appl., WO 2021011713 A1 20210121.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth operational plan for the proper disposal of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 749875-16-9), a halogenated pyridine derivative. The procedures outlined herein are synthesized from an analysis of its known hazards and the regulatory framework governing hazardous chemical waste, ensuring a protocol that is both safe and scientifically sound.
Hazard Assessment and Waste Identification
The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is a trifluoromethyl-substituted pyridine carboxylic acid, a class of compounds that requires careful handling.
1.1. Inherent Chemical Hazards Based on data from suppliers and related compounds, this chemical is classified as an irritant.[1] The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar chemicals, are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.[2][3][4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][6]
Under thermal decomposition, such as in a fire, it can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][7][8]
1.2. Regulatory Classification as Hazardous Waste Due to these characteristics, any waste containing this compound must be classified and managed as hazardous chemical waste.[9] This aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system for hazardous materials.[10][11] Pyridine and its derivatives are explicitly listed and regulated as hazardous wastes.[12][13][14] Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), fall under this classification.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Skin Irritant, Category 2 | H315: Causes skin irritation | Dermal Contact |
| Eye Irritant, Category 2 | H319: Causes serious eye irritation | Ocular Contact |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to safety protocols is mandatory. The causality behind these choices is the prevention of direct contact and inhalation, thereby protecting personnel from the compound's irritant properties.
-
Engineering Controls: All handling and waste packaging procedures should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[2][15] An emergency eyewash station and safety shower must be readily accessible.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.[16]
-
Hand Protection: Double-layered nitrile rubber gloves are recommended to prevent skin contact.[9]
-
Body Protection: A fully-buttoned laboratory coat must be worn.[16]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste segregation, collection, and preparation for final disposal. This process is designed to prevent accidental exposures and ensure regulatory compliance.
3.1. Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[17]
-
Establish Designated Waste Containers: Before beginning work, prepare dedicated hazardous waste containers. These must be made of a compatible material, such as high-density polyethylene (HDPE), be leak-proof, and have a secure, sealable lid.[9][10]
-
Solid Waste Collection:
-
Place unused or expired this compound directly into a designated solid hazardous waste container.
-
Collect all contaminated disposable materials, such as weigh boats, spatulas, and paper towels, in the same container.[9]
-
Contaminated PPE (gloves, disposable lab coats) should be placed in a separate, clearly marked hazardous waste bag or container.[9]
-
-
Liquid Waste Collection:
-
If the compound is in a solution, collect the waste in a designated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes, particularly strong acids or oxidizers.[15]
-
3.2. Container Labeling and Storage Accurate labeling is a key EPA compliance requirement and is essential for safe handling by waste management personnel.[10]
-
Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
Storage: Keep waste containers sealed at all times, except when adding waste.[15] Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is crucial.
4.1. Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Restrict access to the spill area.[2]
-
Don Appropriate PPE: Before cleanup, don the required PPE, including a respirator if dust is airborne.[2]
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[2][18] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[9][18]
-
Collect Waste: Carefully scoop the absorbed material into a hazardous waste container.[9]
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
4.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[15][18]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Final Disposal Pathway
The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup of the full, sealed, and properly labeled waste containers.[9][15]
-
Licensed Disposal Contractor: The EHS office will coordinate with a licensed hazardous waste disposal contractor.[17] These contractors are equipped to transport and process chemical waste in accordance with all federal and state regulations.[10]
-
Method of Disposal: The most appropriate method for this type of halogenated organic compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products (e.g., HBr, HF).[2][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling, segregating, and disposing of waste.
References
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- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from a URL provided by the grounding tool.
- CPAchem Ltd. (2023, March 30). Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from a URL provided by the grounding tool.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from a URL provided by the grounding tool.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from a URL provided by the grounding tool.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. Retrieved from a URL provided by the grounding tool.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 3-(Trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from a URL provided by the grounding tool.
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- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from a URL provided by the grounding tool.
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- U.S. Environmental Protection Agency. (1986, September 15). RCRA Online Number: 11180. Retrieved from a URL provided by the grounding tool.
- Apollo Scientific. (2023, June 8). Safety Data Sheet: 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. Retrieved from a URL provided by the grounding tool.
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Mastering the Safe Handling of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid: A Guide for Laboratory Professionals
An In-depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals
The strategic use of complex molecules like 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is fundamental to advancing pharmaceutical research and development. This halogenated pyridine carboxylic acid serves as a versatile building block in the synthesis of novel compounds. However, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this compound in a laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 749875-16-9) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] The compound is typically a solid with a melting point between 215-218°C.[4][5]
A thorough risk assessment is the foundational step before any handling of this chemical. This involves not only understanding the intrinsic hazards of the compound but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosol or dust generation.
Key Hazard Information:
| Hazard Classification | GHS Statements | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.
Eye and Face Protection:
-
Chemical Safety Goggles: These are mandatory to protect against splashes and dust particles.[1]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for protection against pyridine-based compounds. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[6]
-
Laboratory Coat: A fully buttoned lab coat made of a suitable material must be worn to protect against skin contact.[6]
-
Additional Protective Clothing: For procedures with a higher risk of exposure, such as handling large quantities or cleaning up spills, additional protective clothing like aprons or coveralls may be necessary.
Respiratory Protection:
-
Fume Hood: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
Respirator: If engineering controls like a fume hood are not sufficient to control exposure, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Proper fit testing and training are required for respirator use.[6]
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to established operational protocols is critical to minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation and Weighing:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.
-
Gather Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and secondary containment trays.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to prevent the dispersion of dust.
Dissolving and Reactions:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed Systems: Whenever possible, perform reactions in closed systems to prevent the release of vapors.
-
Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the volatility of the compound and its solvents.
-
Secondary Containment: Place all reaction vessels in secondary containment trays to contain any potential spills.
Post-Reaction Work-up and Purification:
-
All post-reaction procedures, including extraction, filtration, and chromatography, should be performed within a chemical fume hood.
-
Handle all solutions and residues with the same level of precaution as the parent compound.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared with clear and practiced emergency procedures is essential.
Spills:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[1] The spill area should then be decontaminated.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department. Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.[7]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal: Responsible Chemical Management
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]
-
The storage area should be clearly labeled.
Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][7] Consult your institution's EHS department for specific disposal procedures.[9]
Visualizing the Workflow: Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
Conclusion
The responsible use of this compound in a research setting is contingent upon a culture of safety and a commitment to best practices. By understanding the hazards, diligently using the correct PPE, adhering to safe handling protocols, and preparing for emergencies, researchers can mitigate risks and continue their vital work in a secure environment. This guide serves as a comprehensive resource to empower laboratory professionals to handle this valuable compound with the confidence and care it requires.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- PubChem. This compound.
- Washington State University.
- Carl ROTH.
- Synarchive.
- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
